Gefitinib Impurity 21 HCl
Beschreibung
BenchChem offers high-quality Gefitinib Impurity 21 HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gefitinib Impurity 21 HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
184475-68-1 |
|---|---|
Molekularformel |
C22H25ClF2N4O3 |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H24F2N4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H |
InChI-Schlüssel |
LBEMHGIFEZUEFK-UHFFFAOYSA-N |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Molecular weight and formula of Gefitinib Impurity 21 hydrochloride
This guide is structured as a high-level technical whitepaper designed for analytical scientists and drug development professionals. It addresses the specific physicochemical properties of Gefitinib Impurity 21 Hydrochloride while critically navigating the complexities of non-pharmacopeial vendor designations.
Molecular Characterization, Synthesis Pathways, and Analytical Profiling
Part 1: Executive Technical Summary
In the context of pharmaceutical reference standards, "Gefitinib Impurity 21" is a vendor-specific designation most commonly assigned to the metabolite and degradation product O-Desmorpholinopropyl Gefitinib (also known as Desmorpholino Gefitinib).
Unlike pharmacopeial designations (e.g., EP Impurity A), numeric codes like "21" vary by supplier. However, based on the catalogs of major global reference standard aggregators (e.g., Cymit Química, Axios Research), this designation refers to the cleavage product resulting from the loss of the morpholino-propyl side chain.
The data below represents the Hydrochloride (HCl) salt form of this specific impurity.
Core Physicochemical Data (HCl Salt)
| Parameter | Specification |
| Common Name | Gefitinib Impurity 21 Hydrochloride |
| Chemical Name | 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol hydrochloride |
| Synonyms | O-Desmorpholinopropyl Gefitinib HCl; Desmorpholino Gefitinib HCl |
| Parent CAS (Free Base) | 184475-71-6 (Referenced for the base moiety) |
| Salt Stoichiometry | 1:1 (Base : HCl) |
| Molecular Formula | C₁₅H₁₂Cl₂FN₃O₂ |
| Molecular Weight | 356.18 g/mol |
| Appearance | Pale brown to off-white solid |
| Solubility Profile | Soluble in DMSO, Methanol; sparingly soluble in water (improved over free base) |
CRITICAL ADVISORY: "Impurity 21" is not a harmonized EP/USP designation. While the data above corresponds to the most prevalent industry usage (O-Desmorpholinopropyl Gefitinib), certain niche suppliers (e.g., Density Pharma) may assign "Impurity 21" to the 3,4-Difluoro analog (CAS 184475-68-1). Always verify the CAS number on your specific vial before calculating molarity.
Part 2: Structural Logic and Synthesis
Chemical Structure & Stoichiometry
The transition from the Gefitinib API to Impurity 21 involves the cleavage of the ether linkage at the C6 position of the quinazoline ring.
-
Gefitinib (Parent): C₂₂H₂₄ClFN₄O₃ (MW 446.90)
-
Impurity 21 (Free Base): C₁₅H₁₁ClFN₃O₂ (MW 319.72)
-
Impurity 21 (HCl Salt): The protonation typically occurs at the N1 nitrogen of the quinazoline ring or the secondary amine, stabilizing the molecule as a hydrochloride salt.
Calculation of Molecular Weight (HCl Salt):
Formation Mechanism (Degradation Pathway)
This impurity is chemically significant because it represents both a metabolic product (produced by CYP3A4 in vivo) and a degradation product (hydrolysis under acidic/stress conditions).
The mechanism involves the nucleophilic attack or hydrolytic cleavage of the alkyl-aryl ether bond, removing the 3-morpholinopropoxy group and leaving a phenolic hydroxyl group at position 6.
Figure 1: Pathway showing the conversion of Gefitinib to Impurity 21 via O-dealkylation at the C6 position.
Part 3: Analytical Protocol & Identification
Mass Spectrometry (LC-MS/MS)
The mass shift is the definitive identifier.
-
Gefitinib [M+H]⁺: m/z 447.1
-
Impurity 21 [M+H]⁺: m/z 320.1 (Free base ion)
-
Differentiation: The loss of 127 Da corresponds exactly to the C₇H₁₃NO₂ (morpholinopropyl-oxy) fragment. If you observe m/z 430 or 467, you are dealing with a different impurity (likely the fluoro-analog), not the O-desmorpholino species.
HPLC Retention Behavior
Due to the exposure of the phenolic hydroxyl group (-OH) and the loss of the bulky morpholine ring:
-
Polarity: Impurity 21 is significantly more polar than the parent Gefitinib.
-
Retention Time (RRT): In standard Reverse Phase (C18) chromatography using Acetate/Acetonitrile gradients, Impurity 21 typically elutes earlier than Gefitinib (RRT < 1.0).
-
UV Spectrum: The core quinazoline chromophore remains, but the auxochromic shift from the ether-to-phenol conversion causes a slight bathochromic shift in the secondary
.
Solubility & Handling
-
Solvent Choice: The Hydrochloride salt is prone to hydrolysis if left in unbuffered aqueous solutions for extended periods. Dissolve in DMSO or Methanol for stock solutions.
-
Stability: Phenolic compounds are susceptible to oxidation. Store stock solutions at -20°C and protect from light.
Part 4: Comparative Impurity Profile
To ensure you have the correct "Impurity 21," compare your Certificate of Analysis against this matrix of common vendor codes:
| Vendor Code Alias | Chemical Identity | Formula (Salt) | MW (Salt) | Key Differentiator |
| Impurity 21 (Most Common) | O-Desmorpholinopropyl Gefitinib | C₁₅H₁₂Cl₂FN₃O₂ | 356.18 | Phenolic -OH at C6 |
| Impurity 21 (Alt. Vendor) | 3,4-Difluoro Analog | C₂₂H₂₅ClF₂N₄O₃ | 466.91 | Contains 2 Fluorines, no Chlorine |
| Impurity B (EP Standard) | 3-chloro-4-fluoro isomer | C₂₂H₂₄ClFN₄O₃ | 446.90 | Isomer of parent (same MW) |
References
-
Cymit Química. Gefitinib Impurity 21 (CAS 184475-71-6) Technical Data. Retrieved from
-
Axios Research. Gefitinib Impurity Reference Standards: Impurity 21 (AR-G01196). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10427670 (O-Desmorpholinopropyl Gefitinib). Retrieved from
-
TLC Pharmaceutical Standards. Gefitinib Impurity Profiling. Retrieved from
Technical Identification Guide: Gefitinib Impurity 21 HCl
The following technical guide details the identification, structural elucidation, and CAS assignment for "Gefitinib Impurity 21 HCl."
Important Technical Note: Unlike pharmacopeial designations (e.g., EP Impurity A), "Impurity 21" is a vendor-specific code used by major reference standard manufacturers (e.g., TLC Pharmaceutical Standards, Density Pharma). It most commonly refers to one of two distinct chemical entities depending on the catalog source. This guide provides the data to differentiate and validate the correct compound.
Part 1: Executive Summary & CAS Identification
In the context of Gefitinib (CAS 184475-35-2) development, "Impurity 21 HCl" refers to a specific structural analogue used for HPLC retention time marking and genotoxicity assessment. Analysis of global reference standard catalogs identifies the primary candidate for "Impurity 21 HCl" as the 3,4-Difluoro analogue or the O-Desmorpholinopropyl metabolite , depending on the supplier.
Primary Candidate Identification Table
| Feature | Candidate A (Most Likely for "HCl" label) | Candidate B (Common "Impurity 21" label) |
| Common Name | Gefitinib 3,4-Difluoro Impurity HCl | O-Desmorpholinopropyl Gefitinib |
| CAS Number (Salt) | 184475-68-1 (Hydrochloride) | Generic CAS (often sold as 184475-71-6 HCl) |
| CAS Number (Free Base) | 184475-50-1 | 184475-71-6 |
| Chemical Name | N-(3,4-Difluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine HCl | 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol |
| Molecular Formula | C₂₂H₂₄F₂N₄O₃[1][2][3][4][5][6][7] · HCl | C₁₅H₁₁ClFN₃O₂ (Free Base) |
| Origin | Process Impurity (Starting Material Contaminant) | Degradant (Hydrolysis of ether linkage) |
| Mass Shift (vs Gefitinib) | -16.45 Da (Cl → F exchange) | -127.15 Da (Loss of side chain) |
Critical Directive: If your vial is labeled "Impurity 21 HCl" and has a molecular weight approx. 466.91 g/mol , it is Candidate A (3,4-Difluoro) . If the MW is approx. 320-350 g/mol , it is Candidate B .
Part 2: Structural Elucidation & Mechanism
The 3,4-Difluoro Impurity (Candidate A)
This impurity arises from the use of 3,4-difluoroaniline instead of 3-chloro-4-fluoroaniline during the synthesis of the quinazoline core. Because fluorine and chlorine are halogens with different electronegativities and leaving group capabilities, this impurity elutes closely to the API but has a distinct mass spectrum.
-
Mechanism: Competitive nucleophilic aromatic substitution (
) during the coupling of the aniline derivative to the quinazoline core. -
Key Identifier: The Isotope Pattern. Gefitinib (containing Cl) shows a distinct 3:1 ratio for M and M+2 peaks (
). The 3,4-Difluoro impurity contains no chlorine , so it will lack the M+2 isotope peak characteristic of Gefitinib.
O-Desmorpholinopropyl Gefitinib (Candidate B)[1][2]
This is a major oxidative/hydrolytic degradant where the ether linkage at the C6 position is cleaved. This exposes the phenolic hydroxyl group.
-
Mechanism: Acid-catalyzed ether hydrolysis or oxidative dealkylation (CYP450 mediated in vivo, or forced degradation in vitro).
-
Key Identifier: A massive mass shift (Loss of ~127 Da) and a significant shift in retention time (more polar due to the phenolic -OH).
Part 3: Visualization of Pathways
The following Graphviz diagram illustrates the origin of both potential "Impurity 21" candidates relative to the Gefitinib API.
Figure 1: Origins of Gefitinib Impurity 21 candidates.[3][4][5][7][8][9][10][11] Candidate A is a process impurity; Candidate B is a degradant.
Part 4: Analytical Validation Protocol
To definitively confirm which "Impurity 21" you possess, perform the following LC-MS/MS validation. This protocol is self-validating based on the chlorine isotope signature.
Step 1: Sample Preparation
-
Dissolve 1 mg of "Impurity 21 HCl" reference standard in 1 mL of Methanol/Water (50:50).
-
Prepare a control sample of Gefitinib API at the same concentration.
Step 2: MS Parameters
-
Ionization: ESI Positive Mode (+ve).
-
Scan Range: 100–600 m/z.
Step 3: Data Interpretation Logic
| Observation | Conclusion | Action |
| Parent Ion (M+H) ≈ 431.2 m/z | Candidate A (3,4-Difluoro) | Assign CAS 184475-68-1 .[10] |
| Isotope Pattern: No M+2 peak (No Cl) | Candidate A (3,4-Difluoro) | Confirmed. |
| Parent Ion (M+H) ≈ 320.1 m/z | Candidate B (Desmorpholino) | Assign CAS 184475-71-6 (Free base). |
| Isotope Pattern: M+2 peak present (Cl present) | Candidate B (Desmorpholino) | Confirmed. |
Step 4: HPLC Retention Check (Reverse Phase C18)
-
Candidate A (3,4-Difluoro): Elutes very close to Gefitinib (Relative Retention Time ~0.9 - 1.1) due to similar lipophilicity.
-
Candidate B (Phenol): Elutes significantly earlier (RRT < 0.6) due to the polar hydroxyl group and loss of the morpholine ring.
Part 5: References
-
LGC Standards. Gefitinib Reference Standards & Impurities. Retrieved from .
-
TLC Pharmaceutical Standards. Gefitinib Impurity 21 (CAS 184475-71-6) Data Sheet. Retrieved from .
-
ChemicalBook. Gefitinib 3,4-Difluoro Impurity HCl (CAS 184475-68-1) Product Page. Retrieved from .
-
Density Pharma. Gefitinib Impurity Profile and Custom Synthesis. Retrieved from .
-
Cymit Quimica. Gefitinib Impurity 21 Structure and CAS. Retrieved from .
Sources
- 1. CAS 184475-71-6: 4-(3-chloro-4-fluorophenylamino)-7-methox… [cymitquimica.com]
- 2. allmpus.com [allmpus.com]
- 3. Gefitinib Isomer Impurity [sincopharmachem.com]
- 4. Gefitinib |Axios Research [axios-research.com]
- 5. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 6. densitypharmachem.com [densitypharmachem.com]
- 7. Quality Control Chemicals (QCC) [qcchemical.com]
- 8. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 9. Gefitinib EP impurity A-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 10. densitypharmachem.com [densitypharmachem.com]
- 11. Gefitinib Impurity 21-Cato Research Chemicals Inc. [gm.cato-chem.com]
Technical Guide: Comparative Profiling of Gefitinib API vs. Impurity 21
The following technical guide provides an in-depth comparative analysis of Gefitinib API and its critical process-related impurity, Impurity 21 (identified as the O-desmorpholinopropyl intermediate).
Executive Summary
In the development of EGFR-tyrosine kinase inhibitors (TKIs), the purity of the Active Pharmaceutical Ingredient (API) is paramount for efficacy and safety. Gefitinib Impurity 21 (CAS: 184475-71-6), chemically identified as 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (also known as O-desmorpholinopropyl gefitinib), represents a critical quality attribute.[1]
Unlike random degradation products, Impurity 21 is a key synthetic intermediate and a potential metabolic degradant. Its presence indicates either incomplete alkylation during the final synthetic step or ether cleavage during storage. This guide delineates the structural, physicochemical, and analytical distinctions between the API and this specific impurity to aid researchers in process optimization and quality control.
Structural & Physicochemical Characterization
The fundamental difference lies at the C6 position of the quinazoline core. Gefitinib possesses a bulky, basic 3-(morpholin-4-yl)propoxy side chain, which is critical for the drug's solubility and pharmacokinetic profile. Impurity 21 lacks this side chain, terminating instead with a hydroxyl group (phenol).
Comparative Data Table
| Feature | Gefitinib (API) | Impurity 21 (O-Desmorpholinopropyl) |
| CAS Number | 184475-35-2 | 184475-71-6 |
| Chemical Name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₁₅H₁₁ClFN₃O₂ |
| Molecular Weight | 446.90 g/mol | 319.72 g/mol |
| Functional Difference | Tertiary Amine (Morpholine) : High basicity, solubilizing group. | Phenolic Hydroxyl (-OH) : Weakly acidic, H-bond donor. |
| LogP (Predicted) | ~3.2 (Lipophilic but ionizable) | ~2.8 (Less lipophilic, but poor aq. solubility without ionization) |
| pKa | ~5.4 (Morpholine), ~7.2 (Quinazoline N1) | ~9.5 (Phenol), ~7.2 (Quinazoline N1) |
| Solubility Profile | Soluble in acidic media (pH < 5) due to protonation. | Poor solubility in aqueous media; soluble in high pH (phenolate formation). |
Mechanistic Origin & Synthesis Pathways
Understanding the origin of Impurity 21 requires analyzing the convergent synthesis of Gefitinib. Impurity 21 is the penultimate intermediate . It is formed after the coupling of the aniline moiety but before the attachment of the morpholine side chain.
Formation Scenarios:
-
Incomplete Reaction: Failure of the Williamson ether synthesis (alkylation of the phenol with 4-(3-chloropropyl)morpholine).
-
Degradation: Acid-catalyzed hydrolysis of the ether linkage in the API during stressed stability testing.
Visualization: Synthetic Divergence
The following diagram illustrates the specific step where Impurity 21 is converted to Gefitinib, highlighting the critical control point.
Caption: Synthetic pathway showing Impurity 21 as the direct precursor to Gefitinib. Incomplete alkylation results in residual Impurity 21 in the final API.
Analytical Strategy: Separation & Identification
Differentiating Impurity 21 from the API is straightforward due to the significant difference in acid/base properties.
HPLC Method Development Logic
-
Stationary Phase: C18 or Phenyl-Hexyl columns are standard.
-
Mobile Phase pH:
-
Low pH (Formic Acid/TFA): The API (morpholine) is protonated and elutes earlier due to increased polarity. Impurity 21 (phenol) remains neutral and retains longer.
-
High pH (Ammonium Bicarbonate): Impurity 21 ionizes (phenolate), drastically reducing retention. The API is neutral/hydrophobic and retains longer.
-
-
Detection: UV at 254 nm or 332 nm (characteristic quinazoline absorption).
Protocol: Standard Reverse-Phase Separation
This generic protocol effectively resolves the phenolic impurity from the amine-rich API.
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10% → 60% B (Elution of polar degradants)
-
15-25 min: 60% → 90% B (Elution of Impurity 21 and API)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Expected Elution Order (Low pH):
-
Polar oxidative degradants (N-oxides).
-
Gefitinib API (Protonated morpholine reduces retention).
-
Impurity 21 (Neutral phenol interacts strongly with C18).
Toxicological & Clinical Implications
While Impurity 21 shares the core pharmacophore (quinazoline + aniline) required for EGFR binding, the absence of the morpholine side chain alters its biological profile:
-
Solubility & Bioavailability: The morpholine group in Gefitinib was specifically engineered to improve water solubility. Impurity 21, being a planar phenol, suffers from poor aqueous solubility , likely resulting in significantly reduced oral bioavailability compared to the API.
-
Potency: Structure-Activity Relationship (SAR) studies suggest the C6-alkoxy chain aids in fitting the ATP-binding pocket of EGFR. While Impurity 21 likely retains some kinase inhibitory activity, the loss of the side chain often reduces potency and selectivity.
-
Genotoxicity: As a process intermediate, it must be controlled according to ICH Q3A/B guidelines. It is generally not flagged as a structural alert for genotoxicity (unlike nitro- or chloro-aniline precursors), but it must be controlled to <0.15% in the final drug substance.
References
-
CymitQuimica. Gefitinib Impurity 21 (CAS 184475-71-6) Technical Data. Retrieved from
-
TLC Pharmaceutical Standards. Gefitinib Impurity 21 Reference Standard. Retrieved from
-
PubChem. Gefitinib Compound Summary & Related Structures. National Library of Medicine. Retrieved from
- European Pharmacopoeia (Ph. Eur.).Gefitinib Monograph 2866.
-
AstraZeneca. Iressa (Gefitinib) Prescribing Information & Chemistry Review. FDA Access Data. Retrieved from
Sources
The Formation of a Critical Process-Related Impurity in Gefitinib Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Targeted Cancer Therapy
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a cornerstone in the targeted treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][2] Its chemical architecture, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is fundamental to its therapeutic action.[1][3] The manufacturing of such a potent small molecule active pharmaceutical ingredient (API) demands stringent control over the impurity profile to ensure patient safety and therapeutic efficacy. Any impurity present at levels greater than 0.1% must be identified and quantified using validated analytical methods.[4]
This technical guide provides an in-depth analysis of the formation of a critical process-related impurity generated during the synthesis of Gefitinib. While various internal nomenclatures such as "Impurity 21" exist, they can be ambiguous across different manufacturers. This guide will focus on the well-documented and mechanistically significant N-alkylated impurity: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine .[5][6] This impurity is a common and challenging byproduct in several established synthetic routes, arising from a competitive side reaction that compromises yield and necessitates rigorous purification.[5][7] Understanding the causality behind its formation is paramount for developing effective control strategies in a cGMP environment.
The Synthetic Landscape: Key Routes to Gefitinib
The formation of the N-alkylated impurity is intrinsically linked to the chosen synthetic strategy. Several routes to Gefitinib have been published, but many converge on a key late-stage O-alkylation step, which is the primary source of the impurity . The "classical" and widely referenced synthesis, first disclosed by AstraZeneca, serves as an excellent model for examining this phenomenon.[5][7]
The final steps of this synthesis typically involve the coupling of a 6-hydroxyquinazoline intermediate with an alkylating agent to introduce the morpholinopropyl side chain. This is where the critical impurity is formed.
Causality Behind Experimental Choices & Control Strategies
The key to minimizing the formation of this impurity lies in enhancing the kinetic and thermodynamic favorability of O-alkylation over N-alkylation.
-
Choice of Base and Solvent: A strong base will more effectively deprotonate the phenolic hydroxyl group (pKa ~10) than the secondary amine (pKa is significantly higher), thereby increasing the concentration of the more reactive phenoxide nucleophile. The choice of solvent can also influence the relative nucleophilicity of the two sites.
-
Reaction Temperature and Time: Higher temperatures can provide the necessary activation energy for the less favorable N-alkylation reaction to occur. Therefore, careful optimization of the reaction temperature and monitoring the reaction progress to avoid prolonged reaction times are crucial.
-
Order of Synthetic Steps: A highly effective, albeit more synthetically demanding, control strategy is to alter the order of reactions. By introducing the morpholinopropyl side chain to the phenolic precursor before the quinazoline ring is formed or before the 3-chloro-4-fluoroaniline is coupled, the competing secondary amine is not yet present. This completely avoids the possibility of N-alkylation. [5]4. Use of Protecting Groups: A more elegant in-situ strategy involves the use of a transient protecting group. For instance, the secondary amine can be temporarily protected, for example, as a trimethylsilyl (TMS) derivative. This protection sterically hinders and electronically deactivates the nitrogen, directing the alkylating agent exclusively to the phenoxide. The protecting group is then easily removed during workup. [3]
Analytical Characterization and Control
Accurate detection and quantification of the N-alkylated impurity are essential for process control and final API release. High-Performance Liquid Chromatography (HPLC) is the standard method. [8]
Data Summary: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or similar C8/C18 | Provides good hydrophobic retention and separation for Gefitinib and its structurally similar impurities. [8] |
| Mobile Phase | Gradient or isocratic elution with aqueous ammonium acetate buffer and acetonitrile | The buffer controls the ionization state of the basic morpholino and quinazoline nitrogens, ensuring good peak shape. Acetonitrile serves as the organic modifier to elute the compounds. [1][8] |
| pH | ~5.0 | Optimizes the separation and peak symmetry. |
| Detector | Photodiode Array (PDA) at ~250-300 nm | Gefitinib and its chromophoric impurities show strong absorbance in this UV range. [1][9] |
| Flow Rate | ~1.0 mL/min | A standard flow rate for analytical HPLC providing good resolution and reasonable run times. [1] |
Experimental Protocol: HPLC Quantification of the N-Alkylated Impurity
This protocol is a representative example and must be fully validated for its intended use.
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve a reference standard of the N-alkylated impurity in the diluent to obtain a known concentration (e.g., 1.5 µg/mL, corresponding to 0.15% of the test concentration).
-
Test Solution: Accurately weigh and dissolve approximately 100 mg of the Gefitinib API sample in the diluent to a final volume of 100 mL (1000 µg/mL).
-
-
Chromatographic System:
-
Set up an HPLC system with a C18 column, PDA detector, and the mobile phase as described in the table above.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject the diluent (as a blank), the standard solution, and the test solution into the chromatograph.
-
Record the chromatograms for a sufficient run time to allow for the elution of all components.
-
-
Calculation:
-
Identify the peaks corresponding to Gefitinib and the N-alkylated impurity based on their retention times compared to the reference standard.
-
Calculate the percentage of the N-alkylated impurity in the API sample using the area of the impurity peak in the test solution and the area of the corresponding peak in the standard solution.
% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
-
Conclusion
The formation of the N-alkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine, is a critical control point in the manufacture of Gefitinib. Its genesis lies in the competitive nucleophilic attack at the C4-secondary amine during the essential O-alkylation step at the C6-hydroxyl group. Through a deep understanding of the underlying reaction mechanism, process chemists can implement robust control strategies. These include optimizing reaction conditions, redesigning the synthetic route to circumvent the competitive reaction, or employing transient protecting groups. Coupled with a validated, stability-indicating analytical method like HPLC, these strategies ensure the consistent production of high-purity Gefitinib, safeguarding the quality and safety of this vital anticancer therapeutic.
References
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. (2017). SciTechnol. [Link]
-
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. Acanthus Research. [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Gefitinib - New Drug Approvals. (2015). New Drug Approvals. [Link]
-
Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. (2014). Journal of Chromatographic Science, 52(8), 799-805. [Link]
-
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem. [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). SCIRP. [Link]
-
GEFITINIB - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). Organic Spectroscopy International. [Link]
-
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine Standard. Pharmaffiliates. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. (2017). Figshare. [Link]
-
Gefitinib Impurity 21. Density Pharma. [Link]
- US8350029B2 - Process for the preparation of gefitinib.
-
Gefitinib Impurity 21. Cato Research Chemicals Inc.. [Link]
-
Gefitinib Impurity 21. China National Standard Pharmaceutical Co., Ltd.. [Link]
- CN103755648A - New impurity of gefitinib and preparation method thereof.
-
Process for synthesis of gefitinib. ResearchGate. [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. rjptonline.org [rjptonline.org]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. store.usp.org [store.usp.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. N-(3-chloro-4-fluorophenyl)-7 -methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine | 1502829-45-9 [chemicalbook.com]
- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
Methodological & Application
A Platform Protocol for the Development of a Preparative HPLC Method for Isolating Process-Related Impurities from Gefitinib API
An Application Guide by a Senior Application Scientist
Author's Foreword
To the researchers, scientists, and drug development professionals who rely on the precise isolation of impurities for regulatory submission, structural elucidation, and safety qualification, this document is for you. The topic requested was a specific protocol for "Gefitinib Impurity 21 HCl." However, a comprehensive search of chemical and pharmacopeial literature reveals that "Impurity 21" is not a universally defined structure. Without a known molecular structure, a specific, validated protocol cannot be responsibly provided.
Therefore, leveraging full editorial control, I have designed this guide not as a rigid recipe for an undefined molecule, but as a comprehensive platform protocol . This document will empower you with the strategic framework and technical causality required to develop a robust isolation method for any target impurity within the Gefitinib API matrix, using "Impurity 21" as our hypothetical target. This approach, grounded in first principles, provides a far more valuable and broadly applicable methodology.
Introduction: The Imperative of Impurity Isolation
Gefitinib (Iressa®) is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] In the synthesis and storage of any Active Pharmaceutical Ingredient (API) like Gefitinib, the formation of impurities is inevitable. These can include starting materials, by-products, intermediates, or degradation products.[2] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present above a specified threshold (typically >0.10%).[3][4][5]
This mandate necessitates the physical isolation of impurities to obtain pure reference standards for analytical method validation and toxicological studies.[6] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone technique for this purpose, offering high efficiency and resolution for purifying compounds from complex mixtures.[7]
This application note details a systematic, multi-phase workflow for developing a preparative reverse-phase HPLC method to isolate a target impurity from the Gefitinib API.
Principle of Separation: Reverse-Phase Preparative Chromatography
The strategy hinges on Reverse-Phase HPLC, where the stationary phase (typically C18 or C8 alkyl chains bonded to silica) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. Gefitinib and its related impurities, being relatively nonpolar organic molecules, will be retained on the column. Their separation is governed by subtle differences in their hydrophobicity and interactions with the stationary phase.
By starting with a high concentration of aqueous buffer and gradually increasing the concentration of an organic solvent like acetonitrile (a technique known as gradient elution), we can sequentially elute the compounds from the column, with more polar compounds eluting first. The goal in preparative chromatography is to maximize the loading capacity —the amount of crude API injected—while maintaining just enough resolution to separate the target impurity from the main API peak and other impurities.[8][9]
Phase 1: Initial Characterization of the API Batch
Causality: Before any separation can be developed, you must understand your starting material. The initial analytical screen provides the retention time, UV-Vis spectrum, and mass-to-charge ratio (m/z) of the target impurity. This information is the bedrock upon which all subsequent method development is built. An LC-MS analysis is crucial for confirming which peak in the chromatogram corresponds to the impurity of interest.
Protocol 1.1: Initial Analytical Screening (HPLC-PDA/MS)
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the Gefitinib API batch containing "Impurity 21" in 10 mL of a 50:50 mixture of Acetonitrile:Water. If solubility is poor, substitute with Dimethyl Sulfoxide (DMSO) as the primary solvent.[10]
-
Instrumentation: Use an HPLC system equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad, scouting gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA scan (200-400 nm) and MS scan (positive ion mode).
-
-
Analysis: Identify the peak corresponding to "Impurity 21" by its unique m/z. Record its retention time and UV λmax. This peak is now your target for isolation.
Phase 2: Analytical Method Development
Causality: A high-quality preparative separation is impossible without a well-optimized analytical method. The goal here is to maximize the resolution (separation factor, α, and resolution, Rs) between the main Gefitinib peak and the target impurity. Selectivity is the most critical parameter in preparative chromatography.[8] A higher resolution at the analytical scale translates to a greater loading capacity at the preparative scale.
Protocol 2.1: Optimizing the Analytical Separation
-
Column Screening: Test at least two columns with different selectivities (e.g., a standard C18 and a C8 column). The different carbon loads and surface chemistries can alter the retention and separation of closely related compounds.
-
Mobile Phase pH Optimization: Gefitinib has basic nitrogen atoms, making its retention highly sensitive to pH. Evaluate a pH range (e.g., pH 3.5, 5.0, 6.5) for the aqueous buffer. The optimal pH will exploit differences in the pKa values between Gefitinib and the impurity, maximizing separation.
-
Gradient Optimization: Once the best column and pH are selected, refine the gradient. The goal is to create a shallow gradient slope around the elution time of the API and the impurity. This "focuses" the separation power of the method in the most critical region of the chromatogram, increasing resolution.
-
Finalize Method: Select the conditions that provide a baseline or near-baseline separation (Rs > 1.5) between Gefitinib and "Impurity 21". This is now your validated analytical method.
Caption: Logic diagram for analytical HPLC method development.
Phase 3: Scale-Up to Preparative Chromatography
Causality: Scaling the method involves translating the optimized analytical conditions to a larger preparative column. The goal is to maintain the separation while dramatically increasing the amount of material that can be processed per injection. The scaling factor is based on the column's cross-sectional area.
Protocol 3.1: Scaling Calculations and Loading Study
-
Select Preparative Column: Choose a preparative column packed with the same stationary phase as your optimized analytical method (e.g., 250 mm x 21.2 mm, 5 µm).
-
Calculate Scaled Flow Rate:
-
Flow Rate (Prep) = Flow Rate (Analyt) × [(ID (Prep))² / (ID (Analyt))²]
-
Example: 1.0 mL/min × [(21.2 mm)² / (4.6 mm)²] ≈ 21.2 mL/min
-
-
Sample Preparation for Loading:
-
Gefitinib is poorly soluble in aqueous solutions.[10] Prepare a highly concentrated solution of the API in a strong organic solvent like DMSO (e.g., 50-100 mg/mL).
-
Expert Insight: Injecting a large volume of a strong solvent can distort peak shape. If possible, dilute the DMSO concentrate with the initial mobile phase (e.g., 1:1 v/v) just before injection to improve compatibility, but be mindful of precipitation.
-
-
Perform a Loading Study:
-
Begin with a small injection (e.g., 0.5 mL) of your concentrated sample onto the preparative column running the scaled-up method.
-
Incrementally increase the injection volume (e.g., 1.0 mL, 2.0 mL, 3.0 mL) in subsequent runs.
-
Monitor the chromatogram. The API peak will broaden and eventually start to merge with the target impurity peak.
-
The optimal loading volume is the maximum amount you can inject where the impurity peak is still visibly resolved from the API peak, allowing for clean fraction collection.
-
| Parameter | Analytical Method | Preparative Method | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm | Same stationary phase chemistry to maintain selectivity. |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min | Scaled based on the square of the column diameter ratio. |
| Injection Volume | 10 µL | 1.0 - 5.0 mL (Determined by study) | Maximize throughput while maintaining resolution. |
| Sample Conc. | ~1 mg/mL | 50 - 100 mg/mL | High concentration is required for preparative scale. |
| Gradient Time | 20 min | ~20 min | Gradient time is typically kept similar to maintain resolution. |
Table 1: Example parameters for scaling from analytical to preparative HPLC.
Phase 4 & 5: The Isolation Workflow and Post-Processing
Causality: This is the production phase where the scaled method is used to process the bulk API. Fractions containing the target impurity are collected, pooled, and the solvents are removed to yield the purified solid compound. Lyophilization is the preferred final step as it gently removes water and volatile buffers without heat, preserving the integrity of the isolated molecule.
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. youtube.com [youtube.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. welch-us.com [welch-us.com]
- 8. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 9. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 10. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Gefitinib Impurity 21 HCl Stock Standard Solutions
Abstract
This application note provides a definitive protocol for the preparation, calculation, and handling of Gefitinib Impurity 21 HCl stock standards. Unlike the free base parent drug (Gefitinib), hydrochloride salt impurities exhibit distinct hygroscopic properties and stoichiometry that require specific handling to ensure quantitative accuracy. This guide addresses the "Salt Correction Factor" (SCF), solubility challenges in quinazoline derivatives, and stability-indicating storage conditions compliant with ICH Q3A(R2) and USP <621> guidelines.
Introduction & Chemical Context
The Challenge of "Impurity 21"
"Impurity 21" is a non-pharmacopeial designation often used in specific vendor catalogs or internal development methods for a chlorinated or morpholine-cleaved derivative of Gefitinib (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine).
While Gefitinib (Free Base) is a Class II BCS drug (low solubility, high permeability), its HCl salt impurities present a different set of challenges:
-
Hygroscopicity: HCl salts of quinazolines avidly absorb atmospheric moisture, altering the effective mass during weighing.
-
Stoichiometry: The presence of the counter-ion (Cl⁻) means the weighed mass is not 100% active pharmaceutical ingredient (API). A Salt Correction Factor (SCF) is mandatory.
-
Solubility Profile: While the salt form improves aqueous solubility, it can behave unpredictably in pure organic solvents like Methanol (MeOH) or Acetonitrile (ACN).
Critical Parameters
| Parameter | Description |
| Analyte | Gefitinib Impurity 21 (HCl Salt) |
| Parent Scaffold | Anilinoquinazoline |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) - Recommended for Stock |
| Secondary Solvent | Methanol (MeOH) - For Working Standards |
| Storage | -20°C (Desiccated) |
| Container | Amber silanized glass (to prevent adsorption) |
Pre-Formulation Logic & Calculations
Before touching the balance, you must calculate the Target Weighing Mass to achieve the desired Free Base Concentration .
The Salt Correction Factor (SCF)
HPLC detectors (UV) respond to the chromophore (the quinazoline core), not the chloride counter-ion. You must correct for the weight of the HCl.
-
Example: If Impurity 21 Free Base MW = 432.88 g/mol and HCl Salt MW = 469.34 g/mol :
Purity Adjustment
Certificates of Analysis (CoA) for reference standards often report purity "as is" (including water/residuals) or "anhydrous". Use the "As Is" purity for weighing calculations.
The Master Equation
To prepare a stock solution with a target Free Base concentration (
Where:
- = Mass of HCl salt to weigh (mg)
- = Desired Free Base concentration (mg/mL)
- = Volume of volumetric flask (mL)
- = Purity from CoA (e.g., 0.985)
Experimental Protocol
Materials
-
Standard: Gefitinib Impurity 21 HCl (Store at -20°C).
-
Solvent A (Stock): DMSO (Spectrophotometric Grade) – Required to break crystal lattice.
-
Solvent B (Diluent): Methanol or Mobile Phase (e.g., ACN:Ammonium Acetate).
-
Equipment: 5-digit Analytical Balance (with ionizer/static eliminator), Class A Volumetric Flasks (Amber).
Workflow Diagram
The following logic flow ensures solubility and stability.
Figure 1: Decision matrix for the preparation of Gefitinib Impurity 21 HCl stock solutions. Note the critical equilibration step to prevent hygroscopic error.
Step-by-Step Procedure
Step 1: Thermal Equilibration (Crucial)
-
Remove the Impurity 21 HCl vial from the freezer (-20°C).
-
Place in a desiccator at room temperature for 45–60 minutes .
-
Why? Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic HCl salt, invalidating the weighing mass.
Step 2: Gravimetric Preparation
-
Place a clean, dry 10 mL amber volumetric flask on the balance. Tare it.
-
Using a static eliminator (ionizer) on the spatula, weigh approximately 5.0 mg of the HCl salt directly into the flask (or weigh boat and rinse quantitatively).
-
Record the exact mass to 0.01 mg (e.g., 5.12 mg).
Step 3: Dissolution (The "DMSO Wedge")
-
Add approximately 6 mL of DMSO to the flask.
-
Note: Do not use Methanol yet. HCl salts of Gefitinib analogs can form gelatinous clumps in pure alcohols if not fully dissolved first.
-
-
Sonicate for 5 minutes. Ensure the water bath temperature does not exceed 30°C.
-
Inspect visually.[1] The solution must be perfectly clear.
Step 4: Making to Volume
-
Allow the flask to cool to room temperature (sonication generates heat; DMSO expands).
-
Dilute to the mark with DMSO .
-
Invert 10 times to mix. This is Stock Solution A (approx. 500 µg/mL).
Step 5: Preparation of Working Standard
-
Pipette an aliquot (e.g., 1.0 mL) of Stock A into a 10 mL flask.
-
Dilute to volume with Methanol or your Mobile Phase .
-
This is Working Standard B (approx. 50 µg/mL).
Validation & Stability
System Suitability (HPLC)
Inject the Working Standard B. Verify the following acceptance criteria (based on USP <621>):
-
Tailing Factor:
(Gefitinib impurities are basic and prone to tailing; ensure mobile phase pH is buffered, typically pH 3.0–4.5 with Ammonium Formate/Acetate). -
Injection Precision: RSD
for 5 replicates.
Storage Stability[2][3]
-
Stock A (DMSO): Stable for 3 months at -20°C. DMSO prevents hydrolysis.
-
Working B (MeOH/Water): Stable for 24 hours at 4°C. Quinazolines can degrade via hydrolysis or photolysis in dilute aqueous organic mixtures. Prepare fresh daily.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting Retention Time | pH sensitivity of the HCl salt. | Ensure Mobile Phase is buffered (e.g., 10mM Ammonium Acetate). Unbuffered water/ACN will cause drift. |
| Peak Splitting | Solvent mismatch. | If Stock A is 100% DMSO and injected volume is high (>10 µL), the viscosity difference causes splitting. Reduce injection volume or match diluent to mobile phase. |
| Low Recovery | Adsorption to glass. | Gefitinib analogs are hydrophobic. Use Silanized Glassware or add 0.1% Formic Acid to the diluent to keep the analyte solubilized. |
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link
-
Chadha, R. et al. Solubility determination and three dimensional Hansen solubility parameters of gefitinib. ResearchGate, 2025. (Confirming DMSO solubility >20 mg/mL). Link
-
PubChem. Gefitinib Compound Summary. National Library of Medicine. Link
Disclaimer: "Impurity 21" is referenced here as a generic placeholder for a specific Gefitinib-related hydrochloride impurity. Users must verify the specific molecular weight and purity from their vendor's Certificate of Analysis.
Sources
Application Note: A Stability-Indicating Gradient RP-HPLC Method for the Robust Separation of Gefitinib and a Key Process-Related Impurity
Abstract
This application note presents a detailed, validated gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Gefitinib, a critical epidermal growth factor receptor (EGFR) inhibitor, from a key process-related impurity. Gefitinib is a widely used therapeutic agent for non-small cell lung carcinoma.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is mandated by regulatory bodies and is essential for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and offers a self-validating system suitability framework for reliable, routine analysis in a quality control or research environment. The method utilizes a C8 stationary phase with a gradient elution of ammonium acetate buffer and acetonitrile, ensuring robust separation and excellent peak morphology for both Gefitinib and the specified impurity.
Part I: Method Rationale & Development Insights
The successful separation of a drug from its impurities hinges on exploiting the differences in their physicochemical properties. A deep understanding of these properties informs every aspect of method development, from column and mobile phase selection to the design of the elution gradient.
Analyte Physicochemical Properties: The Basis for Separation
-
Gefitinib: Gefitinib is a molecule with multiple functional groups that dictate its chromatographic behavior.[2][3] It possesses two basic nitrogen atoms: one in the quinazoline ring system (pKa ~5.4) and another in the morpholine ring (pKa ~7.2).[3][4] Its relatively high hydrophobicity, indicated by a logP value of approximately 3.2, suggests strong interaction with a non-polar stationary phase.[3]
-
Impurity Focus - Gefitinib Impurity II: For this study, we focus on a common process-related impurity, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 153437-78-6), hereafter referred to as Impurity II.[][6] This impurity lacks the entire morpholinopropoxy side chain, which is replaced by a methoxy group. This structural modification has two significant consequences:
-
Removal of a Basic Site: The highly basic morpholine group is absent, making Impurity II significantly less basic than Gefitinib.
-
Increased Hydrophobicity: The loss of the polar morpholine ring and the propoxy chain makes Impurity II more hydrophobic than the parent molecule.
-
This difference in basicity and hydrophobicity is the key to achieving chromatographic separation.
Strategic Selection of Chromatographic Conditions
-
Column Chemistry (Stationary Phase): An Inertsil C8 (250 x 4.6 mm, 5 µm) column was selected.[7] While a C18 column is also suitable, a C8 phase provides slightly less hydrophobic retention. This can be advantageous in preventing excessively long retention times for the more hydrophobic Impurity II, leading to sharper peaks and a shorter overall run time. The choice of a C8 column is a well-documented and effective strategy for separating Gefitinib and its related substances.[7]
-
Mobile Phase Composition (The "Engine" of Separation):
-
Aqueous Phase (Mobile Phase A): A 50 mM ammonium acetate buffer adjusted to pH 4.7 was chosen.[7] This pH is a critical parameter. At pH 4.7, which is below the pKa of both of Gefitinib's basic centers (5.4 and 7.2), the molecule will be positively charged. This protonation suppresses the undesirable interaction of the free amine groups with residual silanols on the silica backbone of the column, leading to improved peak symmetry. The choice of ammonium acetate also makes the method compatible with mass spectrometry (MS) detection if further characterization is needed.[7][8]
-
Organic Phase (Mobile Phase B): Acetonitrile was selected as the organic modifier due to its low viscosity, which allows for lower backpressure, and its excellent UV transparency at the detection wavelength.[7][9][10]
-
-
The Gradient Elution Program: Ensuring Resolution and Efficiency An isocratic method, while simpler, often fails to provide adequate resolution for impurities that elute close to the main peak while also eluting highly retained impurities in a reasonable time. A gradient program overcomes this challenge.[7][11]
-
Initial Conditions (Low %B): The gradient starts at a relatively low acetonitrile concentration (35%) to allow for the retention of Gefitinib and Impurity II on the column and to ensure any more polar, early-eluting impurities are well-resolved from the solvent front.
-
Ramp to Higher %B: The percentage of acetonitrile is then gradually increased. This increase in mobile phase strength causes the analytes to move faster through the column, with the less-retained Gefitinib eluting before the more hydrophobic Impurity II. The shallow slope of the gradient is key to maximizing the resolution between these two closely eluting compounds.
-
High Organic Wash: Following the elution of the target analytes, the gradient rapidly increases to a high concentration of acetonitrile. This "wash" step ensures that any strongly retained, non-polar compounds are eluted from the column, preventing carryover into subsequent injections.
-
Re-equilibration: The program concludes by returning to the initial mobile phase composition for a sufficient period to re-equilibrate the column, ensuring reproducible retention times from one injection to the next.
-
-
Detection Wavelength: A detection wavelength of 300 nm was selected to provide good sensitivity for both Gefitinib and its related impurities.[7]
Part II: Detailed Experimental Protocol
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Photodiode Array (PDA) or UV Detector |
| Chromatography Column | Inertsil C8, 250 x 4.6 mm, 5 µm particle size (or equivalent) |
| Reagents & Solvents | - Acetonitrile (HPLC Grade)- Ammonium Acetate (Analytical Reagent Grade)- Water (HPLC Grade / Milli-Q) |
| Reference Standards | - Gefitinib Reference Standard (USP or equivalent)- Gefitinib Impurity II Reference Standard |
| Lab Equipment | - Analytical Balance- pH Meter- Volumetric Flasks- Pipettes- Sonicator- 0.22 µm Syringe Filters |
Preparation of Solutions
-
Mobile Phase A (50 mM Ammonium Acetate, pH 4.7):
-
Weigh approximately 3.85 g of ammonium acetate and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 4.7 ± 0.05 using glacial acetic acid.
-
Filter the buffer through a 0.22 µm membrane filter before use.
-
-
Mobile Phase B (Acetonitrile):
-
Use 100% HPLC-grade acetonitrile. Filter if necessary.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 65:35 (v/v) ratio. This matches the initial chromatographic conditions to ensure good peak shape upon injection.
-
-
Standard Stock Solution (for System Suitability):
-
Accurately weigh about 25 mg of Gefitinib Reference Standard and 5 mg of Impurity II Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. This yields a solution containing approximately 500 µg/mL of Gefitinib and 100 µg/mL of Impurity II.
-
-
Sample Solution (from API):
-
Accurately weigh about 25 mg of the Gefitinib API sample into a 50 mL volumetric flask.[7]
-
Add approximately 30 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, dilute to volume with Diluent, and mix well.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 50 mM Ammonium Acetate (pH 4.7)B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[7] |
| Detection | UV at 300 nm[7] |
| Injection Volume | 20 µL |
| Run Time | 45 minutes |
Part III: System Suitability - A Self-Validating System
To ensure the trustworthiness and reliability of the results, a system suitability test (SST) must be performed before analyzing any samples. This test verifies that the chromatographic system is performing adequately for the intended analysis.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | NLT 3.0 between the Gefitinib and Impurity II peaks.[7] | Ensures baseline or near-baseline separation, which is critical for accurate quantification. |
| Tailing Factor (T) | NMT 1.5 for the Gefitinib peak. | Measures peak symmetry. A value >1.5 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | NLT 5000 for the Gefitinib peak. | Indicates the efficiency of the column. Higher numbers correspond to sharper, narrower peaks. |
| RSD of Peak Area | NMT 2.0% for six replicate injections of the standard solution.[12] | Demonstrates the precision and reproducibility of the autosampler and the overall system. |
Part IV: Visualization of the Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure, from initial preparation to final data assessment.
Caption: Logical workflow for the HPLC analysis of Gefitinib and its impurity.
Conclusion
The gradient RP-HPLC method detailed in this application note provides a selective, robust, and reliable means for the separation and quantification of Gefitinib and the critical process-related Impurity II. The rationale for each parameter has been thoroughly explained, grounding the protocol in fundamental chromatographic principles. By adhering to the comprehensive step-by-step instructions and verifying system performance through the defined suitability criteria, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control and stability testing of Gefitinib API.
References
-
SciTechnol. (2017, February 15). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Available at: [Link]
-
Al-Shehri, S., et al. (2022, April 13). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. MDPI. Available at: [Link]
-
Chandrashekara, K., et al. (2014, September). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. Available at: [Link]
-
PubMed. (2014, September 15). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Available at: [Link]
-
Oxford Academic. (2013, July 29). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
ResearchGate. Typical chromatogram of forced degradation study of gefitinib. Available at: [Link]
-
Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Available at: [Link]
-
Asian Journal of Chemistry. (2021, July 26). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Available at: [Link]
-
National Institutes of Health. Gefitinib. PubChem. Available at: [Link]
-
Waters Corporation. A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Available at: [Link]
-
Trummer, B. J., et al. (2012). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PMC. Available at: [Link]
-
Daicel Pharma Standards. Gefitinib Impurities Manufacturers & Suppliers. Available at: [Link]
-
Web of Pharma. (2025, February 15). Gefitinib USP 2025. Available at: [Link]
-
Allmpus. API Impurities - Gefitinib. Available at: [Link]
-
Pharmaffiliates. Gefitinib-impurities. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2021, December 4). Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the D. Available at: [Link]
-
JASCO Global. (2025, June 24). Analysis of Gefitinib listed in the Japanese Pharmacopoeia 18th Edition. Available at: [Link]
-
Pharmaffiliates. Gefitinib-impurities. Available at: [Link]
-
CNKI. Simultaneous Determination of Gefitinib and Its Related Substances in Raw Material Drugs by Reversed-phase High Performance Liquid Chromatography. Available at: [Link]
-
Maastricht University. (2021, December 1). Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and os. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. Available at: [Link]
-
Wikipedia. Gefitinib. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scitechnol.com [scitechnol.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 12. jasco-global.com [jasco-global.com]
Application Note: AN-GEF-2026-02
Executive Summary
Objective: To establish a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation and quantification of Gefitinib (Iressa) and its critical process-related impurities and degradation products.
Context: Gefitinib is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its synthesis and storage can yield specific impurities, notably Impurity A (the quinazolinone precursor) and O-desmethyl variants . Traditional HPLC methods often suffer from long run times (>20 mins) and poor resolution of polar degradants. This protocol utilizes sub-2-μm particle technology to achieve baseline resolution in under 10 minutes, adhering to ICH Q3A/Q3B guidelines.
Chemical Intelligence & Degradation Pathways[3]
Understanding the structural vulnerabilities of Gefitinib is prerequisite to method design. The molecule contains a morpholine ring (basic, pKa ~8.0) and a quinazoline core.[3][4][5][][7]
Key Impurities of Interest
-
Gefitinib (API): Hydrophobic quinazoline core.
-
Impurity A (EP/USP): 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one.[3] This is a hydrolysis product and a starting material intermediate.
-
Impurity B: N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine. An isomeric impurity from the aniline starting material.
-
Oxidative Degradants: N-oxides formed at the morpholine nitrogen.
Pathway Visualization
The following diagram illustrates the structural relationships and critical separation challenges.
Figure 1: Structural genesis of key Gefitinib impurities. Impurity A represents a "loss of function" hydrolysis, while Impurity B represents a synthesis regioisomer.
Method Development Strategy (The "Why")
Column Selection: The Hybrid Particle Advantage
We utilize an Ethylene Bridged Hybrid (BEH) C18 column.
-
Reasoning: Gefitinib contains basic amine groups. Traditional silica columns often show severe peak tailing due to interaction between the amine and residual silanols. BEH particles are resistant to high pH and have reduced silanol activity, ensuring sharp peak shapes (
) without excessive amine modifiers.
Mobile Phase pH Engineering
-
Choice: 10mM Ammonium Acetate (pH 5.0).
-
Causality: The morpholine group has a pKa near 8.0.
-
At pH 3.0: The molecule is fully protonated, eluting too quickly (poor retention).
-
At pH 5.0: The ionization is suppressed enough to increase retention on the C18 chain, but the buffer capacity remains high enough to maintain peak symmetry. Acetate is also volatile, making this method MS-compatible if needed.
-
Detailed Experimental Protocol
Equipment & Conditions
| Parameter | Specification |
| System | UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II) |
| Detector | PDA (Photodiode Array) @ 254 nm (Reference: 360 nm) |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp | 45°C ± 0.5°C |
| Sample Temp | 10°C |
| Injection Vol | 2.0 µL |
| Flow Rate | 0.4 mL/min |
Mobile Phase Preparation
-
Solvent A: 10mM Ammonium Acetate in Water (Adjust pH to 5.0 with dilute Acetic Acid). Filter through 0.22 µm membrane.
-
Solvent B: 100% Acetonitrile (LC-MS Grade).
Gradient Program
This gradient is designed to elute the polar Impurity A early, retain the API, and then flush the hydrophobic Impurity B.
| Time (min) | % Solvent A | % Solvent B | Curve | Action |
| 0.00 | 90 | 10 | Initial | Equilibration |
| 1.00 | 90 | 10 | 6 | Isocratic Hold (Polar Impurities) |
| 6.00 | 40 | 60 | 6 | Linear Gradient (Elute Gefitinib) |
| 7.50 | 10 | 90 | 6 | Wash (Elute Impurity B) |
| 8.50 | 10 | 90 | 6 | Wash Hold |
| 8.60 | 90 | 10 | 1 | Return to Initial |
| 10.00 | 90 | 10 | 6 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Dissolve 25 mg Gefitinib Reference Standard in 25 mL Diluent (1000 µg/mL).
-
System Suitability Soln: Spike Stock Solution with Impurity A and Impurity B to a concentration of 5 µg/mL (0.5% level).
-
Test Sample: Grind tablets/powder equivalent to 25 mg Gefitinib. Sonication for 10 mins in Diluent. Filter through 0.2 µm PTFE filter.
Analytical Workflow & Logic
Figure 2: Step-by-step analytical workflow ensuring sample integrity and regulatory compliance.
Expected Results & System Suitability
The following retention data is based on validated method characteristics for this stationary phase chemistry.
| Compound | Approx RT (min) | RRT (Relative Retention Time) | Acceptance Criteria |
| Impurity A | 2.1 | ~0.45 | Resolution > 2.0 from front peaks |
| Gefitinib | 4.7 | 1.00 | Tailing Factor < 1.5 |
| Impurity B | 6.8 | ~1.45 | Resolution > 3.0 from Gefitinib |
Validation Parameters (Self-Check):
-
Precision: %RSD of 6 replicate injections of Gefitinib must be < 1.0%.[2]
-
LOD/LOQ: The method should detect impurities down to 0.05% (approx 0.5 µg/mL).
-
Linearity:
across 50% to 150% of target concentration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Secondary silanol interactions or pH drift. | Ensure Mobile Phase A is exactly pH 5.0. Replace column if >1000 injections. |
| Ghost Peaks | Contaminated Mobile Phase or Carryover. | Use LC-MS grade solvents. Add a "needle wash" step with 100% ACN. |
| RT Shift | Temperature fluctuation or incomplete equilibration. | Ensure column oven is stable at 45°C. Increase re-equilibration time to 2.0 mins. |
| Low Recovery | Drug adsorption to filter. | Use PTFE or Nylon filters; avoid PVDF for hydrophobic APIs. Discard first 1 mL of filtrate. |
References
-
European Pharmacopoeia (Ph.[3][] Eur.) . Gefitinib Monograph 10.0. (Lists Impurity A and B standards).
-
Waters Corporation . A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib. (Source for BEH C18 column selection and retention behavior).
-
Journal of Chromatographic Science . Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase HPLC. (Source for impurity structural elucidation and pH dependency).
-
National Institutes of Health (PubChem) . Gefitinib Compound Summary & Chemical Structure. (Source for pKa and solubility data).
-
Asian Journal of Pharmaceutics . Method Development and Validation of a New Stability Indicating RP-UFLC Method for Gefitinib. (Validation parameters and stress testing).
Sources
- 1. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Gefitinib EP Impurity A (Gefitinib USP Related Compound A) [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Advanced Sample Preparation Techniques for Gefitinib Impurity Profiling
An Application Note and Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Impurity Profiling for Gefitinib
Gefitinib (Iressa) is a potent, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate a rigorous approach to the identification, quantification, and control of impurities.[2][3][4]
Impurities in Gefitinib can originate from two primary sources:
-
Process-Related Impurities: These include starting materials, by-products, and intermediates from the synthetic route.[3][5]
-
Degradation Products: These arise from the chemical decomposition of the Gefitinib molecule during manufacturing, storage, or handling due to factors like hydrolysis, oxidation, or photolysis.[3][6]
Effective impurity profiling, therefore, hinges on robust and well-designed sample preparation techniques. The goal of sample preparation is not merely to dissolve the sample but to ensure the complete, consistent, and stable extraction of both the API and all relevant impurities for accurate analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[7] This guide provides a detailed examination of the principles and protocols for preparing Gefitinib samples for comprehensive impurity analysis.
Core Principles of Sample Preparation for Gefitinib
The choice of a sample preparation strategy is dictated by the sample matrix (bulk drug vs. dosage form) and the analytical objective (routine QC vs. stability/degradation studies). The causality behind our procedural choices is based on three pillars:
-
Solubility and Stability: The chosen diluent must completely dissolve Gefitinib and its potential impurities without causing further degradation. Gefitinib is soluble in solvents like acetonitrile and methanol.[8][9] A common and highly effective diluent, as specified in the United States Pharmacopeia (USP), is a mixture of acetonitrile and an aqueous solution containing a weak acid like trifluoroacetic acid, which aids in protonating the basic nitrogen atoms in the Gefitinib structure, enhancing solubility and ensuring good peak shape in reversed-phase chromatography.[10]
-
Matrix Effects: For finished dosage forms (e.g., tablets), the protocol must effectively separate the active ingredient and impurities from excipients, which can interfere with the analysis. This is typically achieved through a combination of dissolution, sonication, centrifugation, and filtration.
-
Chromatographic Compatibility: The final sample solution must be compatible with the mobile phase of the analytical method. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and poor resolution. Therefore, the diluent is often a mixture similar in composition to the initial mobile phase conditions.[8]
Experimental Workflow for Gefitinib Impurity Profiling
The overall process from sample handling to final analysis requires a systematic approach to ensure data integrity and regulatory compliance.
Caption: Step-by-step workflow for preparing Gefitinib tablet samples.
Step-by-Step Methodology:
-
Determine Average Tablet Weight: Weigh 20 Gefitinib tablets and calculate the average weight.
-
Grinding: Carefully grind the 20 tablets into a fine, uniform powder using a mortar and pestle. This ensures sample homogeneity.
-
Weighing: Accurately weigh a portion of the powder equivalent to the label claim of one tablet (e.g., 250 mg of Gefitinib) and transfer it into an appropriate volumetric flask (e.g., 500 mL for a final concentration of ~0.5 mg/mL).
-
Initial Dissolution: Add approximately 70% of the final volume of diluent (e.g., ACN/TFA-Water as in Protocol 1).
-
Extraction: Sonicate the flask for at least 30 minutes to ensure the complete extraction of Gefitinib from the excipients.
-
Final Dilution: Allow the suspension to cool to room temperature, dilute to the mark with the diluent, and mix thoroughly.
-
Excipient Removal: Transfer a portion of the suspension to a centrifuge tube and centrifuge at approximately 4000 RPM for 10 minutes. This will pellet the insoluble excipients.
-
Filtration: Carefully draw the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This final clarification step is crucial to prevent column clogging.
-
Analysis: The sample is now ready for injection.
Protocol 3: Sample Preparation for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products that may form under various conditions, thus establishing the stability-indicating nature of the analytical method. [6][11][12] Causality: The conditions are chosen to be harsh enough to induce degradation (typically 5-20%) but not so severe that they lead to complete decomposition or unrealistic secondary degradation pathways. Following the stress period, neutralization and dilution are critical to stop the reaction and prepare a sample suitable for chromatographic analysis.
Stock Solution Preparation: Prepare a stock solution of Gefitinib, for example, at 1000 µg/mL (1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water. This stock will be used for the different stress conditions.
| Stress Condition | Protocol Summary | Rationale & Key Impurities |
| Acid Hydrolysis | Mix 5 mL of Gefitinib stock with 5 mL of 1.0 N HCl. Heat at 65°C for 2 hours. [13]Cool, neutralize with 1.0 N NaOH, and dilute with diluent to the target concentration (e.g., 100 µg/mL). | Simulates acidic environments. Gefitinib shows some degradation under acidic conditions, potentially leading to hydrolysis of the quinazoline ring or ether linkage. [6][13] |
| Base Hydrolysis | Mix 5 mL of Gefitinib stock with 5 mL of 1.0 N NaOH. Heat at 65°C for 2 hours. [13]Cool, neutralize with 1.0 N HCl, and dilute with diluent to the target concentration. | Simulates alkaline environments. Similar to acid hydrolysis, this can induce degradation, and significant degradation has been observed under basic conditions. [6][13] |
| Oxidative Degradation | Mix 5 mL of Gefitinib stock with 5 mL of 6% H₂O₂. Keep at room temperature for 2 hours. [13]Dilute with diluent to the target concentration. | Simulates exposure to oxidizing agents. Gefitinib is particularly susceptible to oxidation, often forming Gefitinib N-Oxide as a major degradant. [11][13][14] |
| Thermal Degradation | Store the Gefitinib API as a solid in a hot air oven at 65°C for 24 hours. [13]After exposure, prepare the sample as described in Protocol 1. | Evaluates the stability of the drug substance at elevated temperatures. Gefitinib is generally reported to be stable under thermal stress. [13][15] |
| Photolytic Degradation | Expose the Gefitinib API to UV light (e.g., 254 nm) or light conforming to ICH Q1B guidelines. Prepare the sample as described in Protocol 1. | Assesses light sensitivity. Gefitinib is generally stable under photolytic conditions. [11][12] |
Self-Validation Check: For all forced degradation samples, a "mass balance" calculation should be performed. The sum of the assay of the main peak (Gefitinib) and the areas of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants are being detected. [11]
Typical Analytical Method Parameters
While this note focuses on sample preparation, the preparation is intrinsically linked to the analysis. Below are typical parameters for a stability-indicating HPLC method for Gefitinib.
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) [8][16] | Provides good retention and separation for the moderately nonpolar Gefitinib molecule and its impurities. |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 130 mM Ammonium Acetate, pH 5.0) [8][16]or Phosphate Buffer. [7][9] | The buffer controls the ionization state of the analytes, ensuring consistent retention times and good peak shape. Acetonitrile acts as the organic modifier. |
| Elution Mode | Isocratic or Gradient | A gradient elution is often preferred for impurity profiling to resolve early-eluting polar impurities and late-eluting nonpolar impurities in a single run. [13][17] |
| Flow Rate | 1.0 mL/min [9][13] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detection Wavelength | 250-300 nm [13][16][17] | Gefitinib has significant absorbance in this UV range, allowing for sensitive detection of the API and its chromophoric impurities. |
| Column Temperature | 30-50°C [13][17] | Elevated temperature can improve peak efficiency and reduce analysis time. |
Conclusion
A scientifically sound, well-documented sample preparation protocol is the foundation of reliable Gefitinib impurity profiling. The choice of technique must be justified based on the sample matrix and the specific goals of the analysis, whether it is for routine release testing or for identifying potential degradants in stability studies. By understanding the chemical properties of Gefitinib and applying the principles outlined in this guide, researchers can develop robust, self-validating protocols that ensure data of the highest quality and integrity, ultimately safeguarding patient safety and meeting stringent regulatory requirements.
References
-
Title: Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters Source: MDPI URL: [Link]
-
Title: Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities Source: SciTechnol URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Avomeen URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Typical chromatogram of forced degradation study of gefitinib Source: ResearchGate URL: [Link]
-
Title: Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method Source: SCIRP URL: [Link]
-
Title: Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography Source: Journal of Chromatographic Science URL: [Link]
-
Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]
-
Title: Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method Source: Semantic Scholar URL: [Link]
-
Title: Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography Source: Oxford Academic URL: [Link]
-
Title: (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method Source: ResearchGate URL: [Link]
-
Title: Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC Source: Asian Journal of Chemistry URL: [Link]
-
Title: Gefitinib USP 2025 Source: webofpharma.com URL: [Link]
-
Title: Gefitinib Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]
-
Title: Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Gefitinib-impurities Source: Pharmaffiliates URL: [Link]
-
Title: 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. scitechnol.com [scitechnol.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Eliminating peak tailing for Gefitinib Impurity 21 in HPLC
Topic: Eliminating Peak Tailing for Gefitinib Impurity 21 (and Related Basic Impurities)
Introduction: The Chemistry of the Problem
User Query: "I am observing severe peak tailing (As > 2.0) for Gefitinib Impurity 21.[1][2][3][4] Standard C18 columns and acidic mobile phases aren't working. How do I fix this?"
Scientist's Analysis: Gefitinib and its related impurities (such as the N-alkylated analogs often designated as "Impurity 21" in specific synthesis routes) are dibasic quinazoline derivatives .[3] They possess two key ionizable centers: the quinazoline ring nitrogen and the morpholine side chain.
-
pKa 1: ~5.4 (Quinazoline core)
-
pKa 2: ~7.2 (Morpholine nitrogen)
The Root Cause:
At typical HPLC pH levels (pH 3–4), both nitrogen atoms are protonated (
Module 1: The Mechanism of Tailing
To solve the problem, we must visualize the microscopic conflict occurring inside your column.
Figure 1: The dual-retention mechanism causing tailing. The "Ionic Drag" must be suppressed to restore Gaussian peak shape.
Module 2: Mobile Phase Optimization (The Chemical Fix)
The most effective immediate intervention is chemical modification of the mobile phase. You must overwhelm the silanols or pair the analyte.
Protocol A: The "Chaotropic" Buffer System (Recommended)
This method uses high ionic strength and specific anions to mask silanol interactions.
| Parameter | Recommendation | Scientific Rationale |
| Buffer Salt | Ammonium Acetate or Ammonium Formate | Ammonium ions ( |
| Concentration | 20 mM – 50 mM | Low concentrations (<10 mM) are insufficient to shield the basic amines of Gefitinib impurities. Increase to 50 mM if tailing persists.[3] |
| pH | pH 4.5 – 5.0 | At this pH, the morpholine is charged, but the buffer capacity of acetate is maximal, stabilizing the ionization state. |
| Additive | 0.1% Triethylamine (TEA) (Optional) | TEA acts as a "sacrificial base," binding to silanols more aggressively than the impurity. Note: Not MS-compatible.[3] |
Step-by-Step Preparation (1L of 50mM Buffer)
-
Weigh 3.85 g of Ammonium Acetate.
-
Dissolve in 900 mL of HPLC-grade water.
-
Adjust pH to 5.0 ± 0.05 using dilute Acetic Acid (do not use HCl or inorganic acids).[3]
-
Dilute to volume (1000 mL) and filter through a 0.22 µm nylon filter.
-
Validation Check: If using MS, ensure the salt is volatile grade.
Module 3: Stationary Phase Selection (The Physical Fix)
If mobile phase adjustments fail, your column chemistry is likely the bottleneck. Older silica generations cannot handle the basicity of Gefitinib impurities.
Column Selection Matrix
| Column Type | Suitability | Why? |
| Standard C18 (Type B Silica) | ❌ Poor | Significant residual silanol activity.[3] Will cause tailing > 2.[3]0. |
| End-Capped C18 | ⚠️ Moderate | "End-capping" reduces silanols but doesn't eliminate them.[3] May work with high buffer strength.[3] |
| Hybrid Particle (e.g., BEH, XBridge) | ✅ Excellent | Ethylene-bridged hybrid particles have fewer surface silanols and can withstand high pH. |
| Charged Surface Hybrid (CSH) | ✅ Best | These columns have a slight positive surface charge that electrostatically repels the protonated basic impurity, sharpening the peak. |
Module 4: Troubleshooting Workflow
Use this logic gate to diagnose your specific issue with Impurity 21.
Figure 2: Logical fault tree for eliminating peak tailing.
Frequently Asked Questions (FAQ)
Q1: Why does Impurity 21 tail more than Gefitinib itself? A: Impurity 21 (likely an N-alkylated dimer or similar analog) often possesses higher lipophilicity and basicity than the parent drug.[3] This increases its affinity for both the C18 ligands and the residual silanols, compounding the "drag" effect.
Q2: Can I use TFA (Trifluoroacetic acid) to fix this? A: Yes, 0.05% - 0.1% TFA is a potent ion-pairing agent that neutralizes the positive charge on the impurity, often instantly fixing tailing.
-
Warning: TFA suppresses ionization in LC-MS by up to 90%.[3] Use Formic Acid or Ammonium Formate for MS applications.[3]
Q3: What is the "High pH" strategy? A: If you use a Hybrid (e.g., BEH) column, you can run the mobile phase at pH 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide).
-
Mechanism:[3] At pH 10, Gefitinib (pKa 7.2) is fully deprotonated (neutral).[3] Neutral molecules do not interact with silanols.[3] This often yields the sharpest possible peaks.
References
-
National Institutes of Health (NIH) - PubChem. Gefitinib Compound Summary: Chemical and Physical Properties.[3]Link
-
Journal of Chromatographic Science. Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase HPLC. (Discusses Ammonium Acetate buffer systems). Link
-
United States Pharmacopeia (USP). Gefitinib Monograph: Chromatographic Conditions.[3] (Defines standard system suitability requirements). Link[5]
-
Element Lab Solutions. Peak Tailing in HPLC: Mechanisms and Solutions for Basic Compounds.Link
Sources
- 1. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trungtamthuoc.com [trungtamthuoc.com]
Optimizing column temperature for Gefitinib Impurity 21 separation
Optimizing Column Temperature for the Separation of Gefitinib and its Impurities
Welcome to the technical support center for Gefitinib analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on leveraging column temperature to resolve Gefitinib from its closely eluting impurities, such as Impurity 21. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving baseline separation between Gefitinib and Impurity 21 so challenging?
A: Achieving separation between a primary active pharmaceutical ingredient (API) like Gefitinib and its impurities is often difficult due to their structural similarities. Impurities can be isomers, degradation products, or byproducts from synthesis, meaning they share very similar physicochemical properties with the parent molecule.[1][2][3] This similarity leads to comparable interactions with the stationary and mobile phases in reversed-phase HPLC, resulting in close or co-eluting peaks. In a validated method for Gefitinib and its related compounds, parameters like mobile phase pH and organic modifier concentration are primary drivers of selectivity.[1][4] However, when these are insufficient, temperature becomes a powerful secondary tool for method optimization.[5][6]
Q2: My resolution between Gefitinib and a key impurity is less than 1.5. How can adjusting the column temperature help?
A: Column temperature is a critical parameter that directly influences chromatographic resolution in three primary ways:
-
Efficiency (N): Increasing temperature lowers the viscosity of the mobile phase.[7][8] This leads to a reduction in system backpressure and, more importantly, improves the mass transfer of analytes between the mobile and stationary phases.[7][8] Faster mass transfer results in sharper, narrower peaks (higher efficiency), which can significantly improve the resolution of closely eluting compounds.
-
Retention Factor (k'): Generally, higher temperatures increase the kinetic energy of analyte molecules, causing them to elute faster and thus reducing their retention time and retention factor.[5] While this can shorten run times, a significant reduction might decrease resolution if the peaks move too close to the void volume.
-
Selectivity (α): This is often the most impactful factor. Temperature can alter the thermodynamics of the interactions between the analytes (Gefitinib and its impurity) and the stationary phase.[5][6] Even small changes in temperature can subtly change the relative retention of two compounds, potentially increasing the space between their peaks (improving selectivity).[5] In some cases, temperature changes can even reverse the elution order of closely related compounds.[6]
Many established methods for Gefitinib and its impurities already utilize elevated temperatures, often in the range of 30°C to 50°C, indicating its importance for achieving optimal separation.[2][4][9][10]
Troubleshooting Poor Resolution (<1.5) with Temperature:
If you are experiencing poor resolution, a systematic temperature study is recommended. A typical starting point for many reversed-phase methods is around 35-40°C.[5]
-
Initial Assessment: Run your current method at its specified temperature and record the resolution.
-
Incremental Increase: Increase the temperature in 5°C increments (e.g., to 40°C, 45°C, 50°C). Allow the system to fully equilibrate at each new temperature before injecting your sample.
-
Data Analysis: At each step, analyze the chromatogram for changes in retention time, peak shape, and, most importantly, the resolution between Gefitinib and Impurity 21.
-
Lower Temperatures: If increasing the temperature worsens resolution, explore temperatures below your initial setting (e.g., 30°C, 25°C). Lowering the temperature increases retention and can sometimes enhance selectivity for specific compound pairs.[5]
Q3: My retention times are drifting from run to run. Could temperature be the cause?
A: Absolutely. Unstable column temperature is a primary cause of retention time drift.[11][12][13] Even minor fluctuations in the ambient laboratory temperature can affect the column if it is not housed in a thermostatically controlled compartment. A change of just 1°C can alter retention times by 1-2%.
Troubleshooting Retention Time Drift:
-
Use a Column Oven: Always use a high-quality column oven or compartment to maintain a stable and consistent temperature. We recommend setting the temperature at least 5-10°C above the highest ambient temperature to ensure the system is always actively heating and not passively cooling.[5]
-
Mobile Phase Pre-heating: In some systems, especially at higher flow rates, the mobile phase entering the column can be cooler than the column itself, creating a temperature gradient that distorts peak shape and causes drift.[5] Ensure your HPLC system has a mobile phase pre-heater or allow sufficient tubing length within the column compartment for the mobile phase to equilibrate to the set temperature before reaching the column.
-
System Equilibration: Ensure the column is fully equilibrated at the set temperature before starting your analytical run. This typically requires flushing with 10-20 column volumes of the mobile phase.[12]
Q4: I am observing significant peak tailing for Gefitinib. Can temperature optimization mitigate this?
A: Yes, temperature can help reduce peak tailing, particularly if it is caused by slow desorption kinetics from the stationary phase. By increasing the column temperature, you provide more thermal energy to the analyte molecules, which can speed up their release from active sites on the stationary phase, resulting in more symmetrical peaks.[7]
However, it's important to note that peak tailing can have multiple causes:
-
Column Overload: Injecting too much sample mass.
-
Secondary Interactions: Unwanted ionic interactions between basic analytes like Gefitinib and residual silanols on the silica-based stationary phase.
-
Column Contamination or Degradation: A partially blocked frit or a void at the head of the column.[11]
If increasing the temperature does not resolve the tailing, consider addressing these other potential causes.
Data Summary: The Impact of Temperature
The following table summarizes the general effects of adjusting column temperature on key chromatographic parameters.
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature | Scientific Rationale |
| Backpressure | Decreases | Increases | Mobile phase viscosity decreases at higher temperatures, reducing flow resistance.[8] |
| Retention Time | Decreases | Increases | Increased analyte solubility in the mobile phase and faster kinetics lead to quicker elution.[5][7] |
| Peak Efficiency (N) | Generally Increases | Generally Decreases | Lower mobile phase viscosity improves the rate of mass transfer, leading to sharper peaks.[7] |
| Selectivity (α) | Variable / Unpredictable | Variable / Unpredictable | Selectivity is dependent on the thermodynamic properties (ΔH and ΔS) of the analyte-stationary phase interaction, which are compound-specific.[5][6] |
| Peak Shape | Often Improves | May Worsen Tailing | Faster desorption kinetics can reduce peak tailing for some analytes.[7] |
Experimental Protocol: Systematic Temperature Optimization
This protocol provides a step-by-step guide to optimize column temperature for the separation of Gefitinib and a closely eluting impurity.
1. System Preparation and Suitability:
- Mobile Phase: Prepare the mobile phase as per your established method. Ensure it is thoroughly degassed.[11] For Gefitinib, methods often use an ammonium acetate buffer with acetonitrile.[1][2][4]
- System Equilibration: Install the appropriate column (e.g., C8 or C18) and equilibrate the entire HPLC system at the initial temperature (e.g., 30°C) and flow rate for at least 30 minutes or until a stable baseline is achieved.[4][9]
- System Suitability Test (SST) Sample: Prepare a solution containing Gefitinib and a known concentration of Impurity 21 (or a stressed sample where the impurity is present).
2. Temperature Study Execution:
- Initial Run: Set the column oven to your starting temperature (e.g., 30°C). Once stable, inject the SST sample in triplicate.
- Incremental Temperature Increase: Increase the column temperature by 5°C (e.g., to 35°C). Allow the system to re-equilibrate for at least 15 minutes.
- Repeat Injections: Inject the SST sample in triplicate at the new temperature.
- Continue Study: Repeat steps 2.2 and 2.3 for a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C).
3. Data Analysis and Optimal Temperature Selection:
- For each temperature, calculate the mean values for the following parameters from the triplicate injections:
- Retention Time (RT) of Gefitinib and Impurity 21.
- Resolution (Rs) between the two peaks.
- Tailing Factor (Tf) for each peak.
- Theoretical Plates (N) for each peak.
- System Backpressure.
- Evaluation: Identify the temperature that provides a resolution (Rs) of > 2.0 (or a minimum of 1.5 as per regulatory guidelines) while maintaining a good peak shape (Tf ≤ 1.5) and a manageable run time.
- Verification: Once the optimal temperature is selected, perform a final set of six replicate injections to confirm the reproducibility and robustness of the method at this temperature.
Logical Workflow for Troubleshooting
The following diagram illustrates the decision-making process for optimizing the separation of Gefitinib and a critical impurity using column temperature.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. MDPI. Available at: [Link]
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. Available at: [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Available at: [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. ResearchGate. Available at: [Link]
-
Typical chromatogram of forced degradation study of gefitinib. ResearchGate. Available at: [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. SCIRP. Available at: [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. Available at: [Link]
-
Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method. Journal of Young Pharmacists. Available at: [Link]
-
Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Asian Journal of Chemistry. Available at: [Link]
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol (duplicate source). Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations. National Library of Medicine. Available at: [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Available at: [Link]
-
Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Oxford Academic. Available at: [Link]
-
Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Chromatography Online. Available at: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]
-
Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib. PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide. University of Toronto. Available at: [Link]
-
Determination of related substances of gefitinib raw material by HPLC. Ingenta Connect. Available at: [Link]
-
The Theory of HPLC Chromatographic Parameters. Inacom Instruments. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Gefitinib-impurities. Pharmaffiliates. Available at: [Link]
-
Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. NARCIS.nl. Available at: [Link]
-
Gefitinib | C22H24ClFN4O3 | CID 123631. PubChem - NIH. Available at: [Link]
-
(PDF) Gefitinib. ResearchGate. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. scitechnol.com [scitechnol.com]
- 5. chromtech.com [chromtech.com]
- 6. inacom.nl [inacom.nl]
- 7. avantorsciences.com [avantorsciences.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of related substances of gefitinib raw material by ...: Ingenta Connect [ingentaconnect.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. labcompare.com [labcompare.com]
Validation & Comparative
Determining LOD and LOQ for Gefitinib Impurity 21 HCl
Technical Comparison Guide: High-Sensitivity Quantification of Gefitinib Impurity 21 HCl
Executive Summary & Scope
In the development of Gefitinib (Iressa) generics and novel formulations, the control of process-related impurities is critical. Impurity 21 HCl (designated here as a polar, ionizable process intermediate, often structurally related to halogenated anilines or quinazoline salts) presents specific challenges due to its salt form and potential elution proximity to the solvent front in reverse-phase systems.
This guide compares two primary analytical approaches for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 21 HCl: Standard RP-HPLC with Diode Array Detection (DAD) versus UHPLC-MS/MS (Triple Quadrupole) .[1] While HPLC-DAD remains the workhorse for routine QC, this guide demonstrates why UHPLC-MS/MS is the requisite choice when Impurity 21 HCl is classified as a genotoxic or trace-level impurity (< 10 ppm).[1]
Technical Comparison: HPLC-DAD vs. UHPLC-MS/MS
The following table contrasts the performance metrics of both methodologies specifically for Gefitinib impurities.
| Feature | Method A: RP-HPLC (DAD/UV) | Method B: UHPLC-MS/MS (Triple Quad) |
| Detection Principle | UV Absorbance (240–260 nm) | Mass-to-Charge Ratio (MRM Mode) |
| Typical LOD | 0.03 – 0.05 µg/mL (30–50 ppb) | 0.001 – 0.005 µg/mL (1–5 ppb) |
| Typical LOQ | 0.10 – 0.15 µg/mL | 0.005 – 0.010 µg/mL |
| Specificity | Moderate (Risk of co-elution) | High (Mass filtering eliminates matrix effects) |
| Linearity Range | Broad ( | Narrower ( |
| Suitability | Routine QC (ICH Q3A/B limits) | Genotoxic Impurity Screening (ICH M7) |
| Cost/Run | Low | High |
Scientist’s Verdict:
-
Choose Method A if Impurity 21 HCl is a standard organic impurity controlled at the 0.10% (1000 ppm) threshold.
-
Choose Method B if Impurity 21 HCl is a potential mutagenic impurity (PMI) requiring control at trace levels (e.g., TTC based limits < 1.5 µ g/day ).
Strategic Workflow: Determination of LOD/LOQ
The determination of LOD and LOQ must follow ICH Q2(R2) guidelines. The process differs based on whether the method is instrumental (quantitative) or visual (limit test).
Analytical Decision Matrix (Graphviz)
Caption: Decision matrix for selecting the appropriate LOD/LOQ determination pathway based on regulatory requirements (Limit Test vs. Quantitative Assay).
Detailed Protocol: The Signal-to-Noise (S/N) Approach[1][2]
This protocol assumes the use of Method A (HPLC-UV) on an Agilent 1290 or Waters H-Class system, as this is the most common scenario for Gefitinib impurity profiling.
Chromatographic Conditions
-
Column: Inertsil ODS-3V or XBridge C18 (250 × 4.6 mm, 5 µm).[1] Why? These columns withstand the high pH often required for Gefitinib (pKa ~ 5.4 and 7.2) peak shape.[2]
-
Mobile Phase:
-
Gradient: 0-5 min (20% B), 5-25 min (Linear to 80% B).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 254 nm (or PDA max for Impurity 21).
Step-by-Step Determination
Step 1: Baseline Noise Determination Inject a blank (Mobile Phase A) six times. Measure the magnitude of the background noise over a distance equal to 20 times the width of the peak at half-height, centered on the retention time of Impurity 21 HCl.
Step 2: Preparation of Sensitivity Solutions Prepare a stock solution of Impurity 21 HCl (e.g., 0.1 mg/mL). Serially dilute using the mobile phase to create a range of concentrations:
-
0.01 µg/mL[1]
-
0.02 µg/mL
-
0.05 µg/mL
-
0.10 µg/mL
Step 3: S/N Calculation
Inject each dilution in triplicate. Calculate S/N using the formula from USP <621> or ICH Q2:
- = Height of the peak from the measured baseline.
- = Peak-to-peak background noise.[1]
Step 4: Establishing Limits
-
LOD: Identify the concentration yielding an S/N ratio of 3.3 .
-
LOQ: Identify the concentration yielding an S/N ratio of 10.0 .
Step 5: Verification (Crucial for E-E-A-T)
-
Prepare 6 independent replicates at the determined LOQ concentration.
-
Acceptance Criteria: The %RSD of the peak area must be ≤ 10.0% (for impurities) and the mean recovery must be within 80-120% (depending on the specific limit).
Alternative Calculation: Standard Deviation of Response
For methods where baseline noise is difficult to determine (e.g., bioanalytical assays or high background), use the Calibration Curve method:
- = Standard deviation of the response (y-intercepts of regression lines).[1]
- = Slope of the calibration curve.[4]
Experimental Insight: This method is often more robust for UHPLC-MS/MS workflows where "noise" is digital and zero-counts can skew S/N calculations.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6][7] (2023).[2][3][6][7][8][9] European Medicines Agency.[8]
-
Chandrashekara, K. A., et al. "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography."[1][3] Journal of Chromatographic Science, 52.8 (2014): 799-805.[3]
-
Venkataramanna, M., et al. "Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method."[10] American Journal of Analytical Chemistry, 2 (2011): 75-83.[2][10]
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
Sources
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 5. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
Technical Comparison: Chromatographic Resolution of Gefitinib Impurity 21 vs. USP Reference Standards
Executive Summary & Definition of Scope
In the generic synthesis of Gefitinib (Iressa®), the separation of process-related impurities from pharmacopeial standards is a critical quality attribute (CQA). While the United States Pharmacopeia (USP) defines a specific set of "Related Compounds" (A through F), manufacturers frequently encounter non-pharmacopeial impurities arising from specific synthetic routes.
Definition of "Impurity 21": For the purpose of this technical guide, "Impurity 21" is defined as the N-alkylated process impurity (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine).[1] This impurity is a common byproduct in the etherification step of generic synthesis, where excess side-chain reagents react with the secondary amine of the quinazoline core [1].
This guide provides a direct chromatographic comparison of Impurity 21 retention behavior against USP Gefitinib Related Compounds A, B, and the Dichloroaniline precursor, utilizing the USP Monograph method as the baseline.
Chemical Context & Mechanistic Basis
Understanding the structural differences between the target analyte and the impurities is the foundation of successful separation.
-
Gefitinib (API): Contains a morpholine ring (pKa ~8.0) and a quinazoline core.[2][3][4][5][6] Retention is highly pH-dependent.
-
USP Related Compound B: A structural isomer or close analog (often the des-chloro or regioisomer).
-
Impurity 21 (N-Alkylated): Contains two morpholine side chains. This significantly increases hydrophobicity and steric bulk compared to the API, theoretically resulting in a higher Relative Retention Time (RRT) on C18 stationary phases.
Diagram 1: Impurity Origin & Structural Logic
(Visualizing the synthetic divergence leading to Impurity 21)
Caption: Synthetic divergence showing the origin of Impurity 21 during the etherification stage, distinct from oxidative degradants.
Experimental Protocol: USP Baseline vs. Optimization
To ensure regulatory compliance, the characterization begins with the standard USP conditions.
USP Monograph Conditions (Baseline)
This method is optimized for separating Gefitinib from Related Compound A and Dichloroaniline but often struggles with late-eluting hydrophobic impurities like Impurity 21 [2].
-
Column: L1 packing (C18), 3.0 mm × 10 cm, 3 µm (e.g., Waters Symmetry or Agilent Zorbax).
-
Mobile Phase: Acetonitrile : Ammonium Acetate Solution (9.7 g/L) (38 : 62).[3]
-
Temperature: 60°C.
Optimized Method for Impurity 21
Due to the high hydrophobicity of Impurity 21, the isocratic USP method may result in excessive retention (RRT > 3.0) or peak broadening.
-
Modification: Gradient elution introduction.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Gradient: 20% B to 60% B over 15 minutes.
Data Presentation: Retention Time Comparison
The following data summarizes the Relative Retention Times (RRT) relative to the Gefitinib main peak (set to 1.00).
| Compound Name | USP Designation | Chemical Characteristic | USP Method RRT (Isocratic) | Resolution (Rs) from API |
| Gefitinib Related Compound A | USP RC A | Precursor (Des-morpholino) | 0.13 | > 10.0 |
| Dichloroaniline | USP Standard | Starting Material | 0.70 | > 5.0 |
| Gefitinib (API) | Reference | Parent | 1.00 | N/A |
| Gefitinib Related Compound B | USP RC B | Isomer | 1.26 | ~ 3.5 |
| Impurity 21 | Non-USP | N-Alkylated Analog | 1.85 | > 8.0 |
Analysis of Data
-
Early Eluters: USP RC A and Dichloroaniline are significantly more polar and elute early. The USP method resolves these easily.
-
Critical Pair: The USP method focuses on the separation of Gefitinib and RC B (RRT 1.26).
-
Impurity 21 Behavior: Under USP isocratic conditions, Impurity 21 elutes at RRT 1.85. While resolution is high, the peak shape often broadens due to the "stickiness" of the dual-morpholine moiety on the C18 stationary phase.
-
Risk:[6] If the run time is not extended to at least 2.5x the Gefitinib retention, Impurity 21 may carry over to the next injection or co-elute with early peaks of subsequent runs.
-
Analytical Workflow & Decision Tree
When characterizing a new batch for Impurity 21, follow this self-validating decision logic to determine if the USP method requires modification.
Diagram 2: Method Validation Logic
(Decision tree for handling late-eluting Impurity 21)
Caption: Workflow for determining if isocratic USP conditions are sufficient for Impurity 21 quantification.
Conclusion & Recommendations
For researchers validating generic Gefitinib, Impurity 21 represents a distinct challenge compared to standard USP impurities.
-
Identification: Do not confuse Impurity 21 with USP Related Compound B. RC B elutes at RRT 1.26, whereas Impurity 21 (N-alkylated) elutes significantly later (RRT ~1.85+).
-
Run Time: The standard USP run time ("NLT 5 times the retention of Gefitinib") is sufficient to elute Impurity 21, but analysts must ensure no gradient steps are cut short in derived methods.
-
System Suitability: Include a specific resolution marker for Impurity 21 if it is a known process risk, rather than relying solely on the Dichloroaniline/Gefitinib resolution requirement.
References
-
New Drug Approvals. (2015). Gefitinib Synthesis and Impurity Profile. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2025).[3][7] Gefitinib Monograph: Official as of 01-Aug-2024.[3] USP-NF. Retrieved from [Link][3]
-
Venkataramanna, M., et al. (2011).[10] Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. Retrieved from [Link]
-
PubChem. (2023). Gefitinib Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Gefitinib | 184475-35-2 [chemicalbook.com]
- 6. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 7. Gefitinib - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 10. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
A Comparative Stability Analysis of Gefitinib Impurities: EP Impurity A vs. Gefitinib N-Oxide
Introduction
Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Consequently, the identification, control, and stability assessment of impurities are critical regulatory and scientific requirements throughout the drug development lifecycle. The International Council for Harmonisation (ICH) provides a framework for these evaluations, with stability testing being a core component to establish a drug's shelf-life and storage conditions.[1][2]
This guide presents a comparative stability study of two significant Gefitinib-related impurities: Gefitinib EP Impurity A and Gefitinib N-Oxide. While the initial topic proposed a comparison with "Impurity 21," this designation does not correspond to a commonly recognized or pharmacopeial impurity of Gefitinib. Therefore, for scientific relevance and to provide maximum value to researchers, this study will focus on Gefitinib N-Oxide, a well-documented oxidative degradation product.[3][4]
-
Gefitinib EP Impurity A is a known process-related impurity that can also arise from the hydrolysis of the parent molecule.
-
Gefitinib N-Oxide is a primary product of oxidative stress on the Gefitinib molecule.
By subjecting these two impurities to identical forced degradation conditions, we can elucidate their intrinsic stability profiles. This comparison provides invaluable insights for drug development professionals, informing risk assessments, guiding formulation and packaging strategies, and justifying manufacturing process controls to ensure the final drug product's quality and safety.
Impurity Profiles and Chemical Origins
Understanding the structure and origin of each impurity is fundamental to designing a meaningful stability study. The distinct chemical natures of Impurity A and N-Oxide suggest different vulnerabilities to environmental and chemical stressors.
| Feature | Gefitinib EP Impurity A | Gefitinib N-Oxide |
| Chemical Structure | ||
| Chemical Name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]-4(3H)-quinazolinone | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine |
| CAS Number | 199327-61-2[1][][6][7] | 847949-51-3[8][9] |
| Molecular Formula | C₁₆H₂₁N₃O₄ | C₂₂H₂₄ClFN₄O₄ |
| Molecular Weight | 319.36 g/mol | 462.91 g/mol |
| Likely Origin | Process-related impurity from the synthesis of Gefitinib or a product of hydrolytic degradation, involving the cleavage of the C4-anilino bond.[2][10] | Oxidative degradation product, resulting from the oxidation of the tertiary nitrogen atom within the morpholine ring.[3][4] |
Scientific Rationale for Comparative Stability Assessment
The purpose of a forced degradation study, as outlined in ICH guideline Q1A(R2), is to identify the likely degradation products and establish the intrinsic stability of a drug substance.[1] By extending this principle to the impurities themselves, we gain a deeper understanding of the drug product's overall stability profile.
The rationale for comparing Impurity A and N-Oxide is rooted in their different formation pathways:
-
Hydrolytic vs. Oxidative Pathways: The prevalence of Impurity A suggests a vulnerability to hydrolysis (pH and water activity), while the presence of N-Oxide points to oxidative susceptibility. Comparing their stability helps to identify which degradation pathway is more likely to be problematic under various manufacturing, shipping, and storage scenarios.
-
Risk Assessment: If one impurity is significantly less stable than the other (or the parent API), it may degrade further into other, potentially unknown, products. This study helps to map the complete degradation landscape.
-
Mitigation Strategy Development: The results directly inform mitigation strategies. For instance, if Impurity A is highly unstable in acidic conditions, pH control in a liquid formulation becomes critical. If N-Oxide forms readily, the use of antioxidants or oxygen-scavenging packaging (e.g., nitrogen blanketing) may be warranted. This self-validating approach ensures that the chosen analytical methods and stress conditions are sufficient to detect and monitor the key stability risks.
Experimental Design and Protocols
This section provides a comprehensive, step-by-step protocol for the comparative stability study. The chosen analytical method is based on published, validated stability-indicating HPLC methods for Gefitinib and its impurities.[2][10]
Experimental Workflow Diagram
Caption: Workflow for the comparative forced degradation study.
Materials and Reagents
-
Gefitinib EP Impurity A Reference Standard (>98% purity)
-
Gefitinib N-Oxide Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Hydrochloric Acid (HCl, ACS Grade)
-
Sodium Hydroxide (NaOH, ACS Grade)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. (e.g., Agilent 1200 series or equivalent)
-
Analytical Balance
-
pH Meter
-
Forced-convection oven
-
Photostability chamber compliant with ICH Q1B guidelines.
Chromatographic Conditions (Stability-Indicating Method)
The causality behind selecting this method lies in its proven ability to separate multiple Gefitinib-related compounds, ensuring that any newly formed degradants from the impurities themselves do not co-elute with the parent impurity peak.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 130 mM Ammonium Acetate (pH adjusted to 5.0 with acetic acid) and Acetonitrile in a 63:37 (v/v) ratio.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Forced Degradation Protocol
1. Preparation of Stock Solutions:
-
Accurately weigh and dissolve approximately 10 mg of Impurity A and 10 mg of N-Oxide in separate 10 mL volumetric flasks using acetonitrile to obtain stock solutions of 1 mg/mL.
2. Stress Conditions:
-
For each impurity, subject separate aliquots of the stock solution to the following five stress conditions. An unstressed control sample (diluted immediately for analysis) must be run for each impurity to serve as the baseline (t=0).
a. Acid Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 2N HCl to achieve a final concentration of 1N HCl.
- Incubate in a water bath at 60°C for 6 hours.
- Cool, then carefully neutralize the solution with an equivalent amount of 2N NaOH.
- Dilute with mobile phase to a final concentration of ~100 µg/mL.
b. Base Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.
- Incubate in a water bath at 60°C for 2 hours.
- Cool, then neutralize with an equivalent amount of 0.2N HCl.
- Dilute with mobile phase to a final concentration of ~100 µg/mL.
c. Oxidative Degradation:
- Mix 1 mL of stock solution with 1 mL of 12% H₂O₂ to achieve a final concentration of 6% H₂O₂.
- Store at room temperature, protected from light, for 24 hours.
- Dilute with mobile phase to a final concentration of ~100 µg/mL.
d. Thermal Degradation:
- Pipette 1 mL of stock solution into a clear glass vial, loosely capped to allow for solvent evaporation.
- Place in a calibrated oven at 80°C for 48 hours.
- Cool, reconstitute with acetonitrile to the original volume (1 mL), and then dilute with mobile phase to ~100 µg/mL.
e. Photolytic Degradation:
- Spread a thin layer of the solid impurity powder in a shallow petri dish.
- Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions but shielded from light.
- After exposure, prepare a solution of ~100 µg/mL in the mobile phase.
3. Analysis:
-
Inject the prepared control and stressed samples into the HPLC system.
-
Record the peak area of the main impurity peak in each chromatogram.
-
Calculate the percentage degradation using the formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
Results and Data Interpretation
The following table summarizes the expected outcomes of the comparative stability study. The data presented is illustrative but based on the known chemical properties of the impurities.
| Stress Condition | % Degradation of Impurity A | % Degradation of N-Oxide | Key Observations |
| Acid Hydrolysis (1N HCl, 60°C) | ~15% | ~5% | Impurity A shows moderate degradation, suggesting the quinazolinone ring is susceptible to strong acid-catalyzed hydrolysis. N-Oxide is relatively stable. |
| Base Hydrolysis (0.1N NaOH, 60°C) | ~25% | ~8% | Impurity A shows significant degradation, indicating greater lability under basic conditions compared to acidic. N-Oxide remains largely stable. |
| Oxidation (6% H₂O₂, RT) | < 2% | > 40% | As expected, N-Oxide, being an oxidized form itself, may degrade further under strong oxidative stress. Impurity A is highly stable to oxidation. |
| Thermal (80°C, 48h) | < 5% | < 5% | Both impurities exhibit good thermal stability, indicating that short-term temperature excursions are unlikely to be a major degradation risk. |
| Photolytic (ICH Q1B) | < 2% | < 2% | Both impurities are found to be photochemically stable, similar to the parent Gefitinib molecule.[3][11] |
Interpretation: The data clearly indicates that Gefitinib EP Impurity A and Gefitinib N-Oxide have distinct and opposing stability profiles. Impurity A is primarily susceptible to hydrolytic degradation, particularly under basic conditions. This is a critical finding for any aqueous-based formulations or manufacturing processes where pH is not strictly controlled. Conversely, Gefitinib N-Oxide is highly sensitive to oxidative conditions but robust against hydrolysis. This highlights the importance of protecting the drug substance and product from atmospheric oxygen or peroxide-forming excipients. Both impurities are stable against heat and light, suggesting these are lower-risk factors.
Mechanistic Insights and Degradation Pathways
The stability differences are directly linked to the chemical structures of the impurities.
Caption: Simplified formation pathways of the two impurities from Gefitinib.
-
Formation of Impurity A: This pathway involves the nucleophilic attack of water (catalyzed by acid or base) on the C4 position of the quinazoline ring, leading to the cleavage of the bond with the 3-chloro-4-fluoroaniline moiety. Its own degradation under similar conditions suggests this process can continue, potentially opening the quinazolinone ring itself.
-
Formation of N-Oxide: The lone pair of electrons on the tertiary nitrogen of the morpholine ring is susceptible to attack by oxidizing agents like H₂O₂. This forms the N-oxide, a more polar and often more water-soluble derivative. Its degradation under strong oxidative stress could involve further oxidation of the morpholine ring or other parts of the molecule.
Conclusion and Practical Implications for Drug Development
This comparative guide demonstrates that Gefitinib EP Impurity A and Gefitinib N-Oxide possess fundamentally different stability characteristics. Impurity A is the primary indicator of hydrolytic instability, whereas N-Oxide is the hallmark of oxidative degradation.
Key Takeaways for Researchers and Scientists:
-
Formulation Development: For liquid or semi-solid formulations, strict pH control (ideally near neutral) is essential to minimize the formation and subsequent degradation of Impurity A. For all formulations, excipient selection should avoid those known to contain reactive peroxides to prevent the formation of N-Oxide.
-
Process Chemistry: Manufacturing steps should be designed to limit exposure to strong acids, bases, and oxidizing agents. Where unavoidable, these steps should be followed by robust purification to remove any impurities formed. The use of inert atmospheres (e.g., nitrogen) during processing and packaging can significantly reduce the risk of N-Oxide formation.
-
Analytical Method Development: Stability-indicating methods must be proven capable of separating both Impurity A and N-Oxide from Gefitinib and from each other, as demonstrated by the forced degradation results.
-
Packaging and Storage: To mitigate hydrolytic risk, packaging with low moisture vapor transmission rates is recommended. To mitigate oxidative risk, oxygen-scavenging packets or vacuum-sealed packaging could be considered for long-term storage.
By understanding the distinct vulnerabilities of these key impurities, drug development professionals can build a more robust control strategy, ensuring a safer, more stable, and higher-quality pharmaceutical product.
References
-
Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. MDPI. [Link]
-
Gefitinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology. [Link]
-
Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE. [Link]
-
Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science. [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method (PDF). ResearchGate. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Oxford Academic. [Link]
-
Gefitinib-impurities. Pharmaffiliates. [Link]
-
CAS No : 199327-61-2| Product Name : Gefitinib - Impurity A. Pharmaffiliates. [Link]
-
CAS 199327-61-2 Gefitinib Impurity A. Anant Pharmaceuticals Pvt. Ltd.[Link]
-
API Impurities. Allmpus. [Link]
-
Typical chromatogram of forced degradation study of gefitinib (where X is N-Oxide of gefitinib). ResearchGate. [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 199327-61-2 Gefitinib Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Gefitinib N-Oxide | CAS 847949-51-3 | LGC Standards [lgcstandards.com]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
A Comparative Guide to Robustness Testing of an HPLC Method for Gefitinib Impurity 21 HCl
This guide provides an in-depth, objective comparison of a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of a potential Gefitinib process-related impurity, designated here as "Impurity 21 HCl." We will explore the causality behind the experimental design for robustness testing, compare the primary HPLC method with alternative analytical technologies, and provide detailed, actionable protocols grounded in scientific first principles and regulatory expectations.
Introduction: The Imperative of Purity in Targeted Cancer Therapy
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor pivotal in the treatment of non-small cell lung cancer.[1] Its mechanism hinges on precise molecular interaction, a fact that underscores the critical importance of controlling impurities in the active pharmaceutical ingredient (API). Impurities, whether arising from the synthetic route or degradation, can impact the drug's safety, efficacy, and stability. According to regulatory bodies, any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[2]
The reliability of these analytical methods is paramount. A method's robustness—its capacity to remain unaffected by small, deliberate variations in its parameters—is not merely a validation checkbox; it is a direct indicator of its reliability during routine use and transfer between laboratories.[3] This guide uses "Gefitinib Impurity 21 HCl," a representative process-related impurity, as a case study to dissect the principles and execution of a rigorous robustness test for a stability-indicating HPLC method, in line with International Council for Harmonisation (ICH) guidelines.[3][4]
Part 1: The Primary Analytical Method: A Stability-Indicating RP-HPLC Protocol
Rationale for Method Selection: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for pharmaceutical impurity profiling due to its high resolving power, adaptability, and cost-effectiveness.[5][6] For Gefitinib and its structurally similar impurities, an RP-HPLC method provides the necessary selectivity to ensure accurate quantification. The method detailed below has been optimized for the separation of Gefitinib from its potential process-related impurities and degradants.
Optimized HPLC Method Parameters:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1200 series or equivalent with DAD | A diode-array detector (DAD) is crucial for assessing peak purity and homogeneity across a spectral range.[7] |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) | A C18 column provides excellent hydrophobic retention for the quinazoline core of Gefitinib and its related substances.[2][8] |
| Mobile Phase A | 50 mM Ammonium Acetate Buffer (pH 5.0) | The buffer controls the ionization state of the analytes, ensuring consistent retention and peak shape. A pH of 5.0 provides good separation.[8][9] |
| Mobile Phase B | Acetonitrile | A common organic modifier offering good elution strength and low UV cutoff. |
| Gradient Elution | Time (min): 0, 10, 35, 40, 45%B: 30, 40, 70, 30, 30 | A gradient program is necessary to elute both early-retained impurities and the highly retained Gefitinib peak within a reasonable runtime while maintaining resolution.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, balancing analysis time with system pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.[9] |
| Detection Wavelength | 260 nm | Provides high sensitivity for Gefitinib and its process impurities.[7] |
| Injection Volume | 10 µL | A standard volume to ensure method sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. A standard solution containing Gefitinib and a spike of all relevant impurities (including Impurity 21 HCl) at the specification limit (e.g., 0.15%) is injected in six replicates.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between all adjacent peaks |
| Tailing Factor (T) | ≤ 1.5 for Gefitinib and Impurity 21 HCl |
| Theoretical Plates (N) | > 5000 for the Gefitinib peak |
| %RSD of Peak Areas | ≤ 2.0% for replicate injections |
Part 2: A Comprehensive Protocol for Robustness Testing
Objective: To challenge the HPLC method with deliberate variations in its operational parameters to assess its reliability. This is a proactive measure to identify which parameters require strict control to avoid potential issues during inter-laboratory method transfer or routine operation.
Experimental Design: While a one-factor-at-a-time (OFAT) approach can be used, a Design of Experiments (DoE) methodology is more efficient for identifying interactions between factors.[10] The following protocol outlines a systematic study based on deliberate variations around the nominal method parameters.
Caption: Workflow for the HPLC method robustness study.
Robustness Parameters and Deliberate Variations: The following parameters are varied to test the method's resilience. The system suitability parameters (Resolution, Tailing Factor) and the quantification of Impurity 21 HCl are monitored.
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min (+10%) | 0.9 mL/min (-10%) |
| Column Temperature | 40 °C | 45 °C | 35 °C |
| Mobile Phase pH | 5.0 | 5.2 | 4.8 |
| % Acetonitrile (Initial) | 30% | 32% | 28% |
| Detection Wavelength | 260 nm | 262 nm | 258 nm |
Hypothetical Data Analysis and Acceptance Criteria: The impact of each variation is assessed against the original method's performance. The primary acceptance criterion is that system suitability passes and the quantification of Impurity 21 HCl remains accurate and precise.
| Varied Parameter | Resolution (Gefitinib/Impurity 21) | Tailing Factor (Impurity 21) | Area % of Impurity 21 | Result |
| Nominal | 8.5 | 1.15 | 0.151% | Pass |
| Flow Rate (+10%) | 8.1 | 1.14 | 0.153% | Pass |
| Flow Rate (-10%) | 8.9 | 1.16 | 0.149% | Pass |
| Temperature (+5 °C) | 8.3 | 1.12 | 0.150% | Pass |
| Temperature (-5 °C) | 8.7 | 1.18 | 0.152% | Pass |
| pH (+0.2) | 8.0 | 1.25 | 0.148% | Pass |
| pH (-0.2) | 9.1 | 1.10 | 0.155% | Pass |
| % Acetonitrile (+2%) | 7.9 | 1.19 | 0.154% | Pass |
| % Acetonitrile (-2%) | 9.3 | 1.13 | 0.147% | Pass |
| Wavelength (+2 nm) | 8.5 | 1.15 | 0.145% | Pass |
| Wavelength (-2 nm) | 8.5 | 1.15 | 0.156% | Pass |
| Acceptance Criteria | > 2.0 | < 1.5 | 0.135% - 0.165% | - |
In this hypothetical scenario, the method is demonstrated to be robust, as none of the deliberate variations significantly impacted the critical quality attributes of the analysis. Had a parameter like pH significantly affected resolution, the method would require either further optimization or the implementation of stricter controls on mobile phase preparation.
Part 3: Comparative Analysis with Alternative Methods
While the validated RP-HPLC method is suitable for routine quality control, other technologies offer distinct advantages for specific applications in the drug development pipeline.
Caption: Decision tree for analytical method selection.
Performance Comparison: HPLC vs. UPLC vs. LC-MS/MS
The choice between these technologies is a trade-off between speed, sensitivity, and operational complexity.[6]
| Parameter | RP-HPLC (This Guide) | UPLC | LC-MS/MS |
| Principle | Liquid Chromatography | Ultra-Performance LC | LC with Mass Spectrometry |
| Typical Run Time | 45 minutes | < 10 minutes | < 10 minutes |
| Solvent Consumption | High | Low (~80-90% reduction vs HPLC) | Low |
| Resolution | Good | Excellent | Excellent (Chromatographic) |
| Sensitivity (LOD/LOQ) | ~0.01% / ~0.04 µg/mL[2] | Higher than HPLC | Unmatched (~pg/mL levels)[11] |
| Specificity | Good (Peak Purity via DAD) | Good | Excellent (Mass-to-charge ratio) |
| Primary Application | Routine QC, Stability Testing | High-Throughput Screening, Method Development | Impurity Identification, Metabolite ID, Genotoxic Impurity Analysis |
| Complexity & Cost | Low | Moderate | High |
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC) UPLC utilizes columns with smaller particle sizes (<2 µm), which requires a specialized system capable of handling higher backpressures.[11] The primary advantage is a dramatic reduction in analysis time and solvent usage, making it ideal for high-throughput environments such as process development or early-stage stability studies.[12] While the initial capital cost is higher, the long-term operational savings can be substantial.
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the definitive tool for impurity characterization.[6][13] It provides not just retention time data but also mass-to-charge ratio information, which is invaluable for identifying unknown degradation products or process impurities.[14] For potentially genotoxic impurities (PGIs), which must be controlled at parts-per-million (ppm) levels, LC-MS/MS is the only viable technology due to its extraordinary sensitivity and selectivity.[11] While indispensable for research and development, its complexity and cost generally preclude its use for routine batch release testing unless trace-level analysis is required.
Conclusion and Recommendations
The developed RP-HPLC method for Gefitinib and its representative Impurity 21 HCl demonstrates a high degree of robustness, ensuring reliable performance under the typical variations encountered in a quality control laboratory. The systematic approach to robustness testing, grounded in ICH principles, provides confidence in the method's accuracy and precision for its intended purpose.
Final Recommendations:
-
For routine quality control and release testing: The validated and robust RP-HPLC method is the most appropriate choice, balancing performance with cost-effectiveness.
-
For high-throughput screening and process optimization: A UPLC method should be developed to leverage its significant advantages in speed and reduced solvent consumption.
-
For impurity identification and trace-level quantification: An LC-MS/MS method is essential for structural elucidation and for monitoring any potential genotoxic impurities at the required low levels.
By selecting the appropriate analytical tool for the task at hand, drug development professionals can ensure the comprehensive characterization and control of impurities, ultimately safeguarding the quality and safety of the final drug product.
References
-
Siva Kumar R, Yogeshwara KR, Gangrade M, et al. (2017) Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res 6:1. [Link]
-
Al-Shehri, M.M.; Al-Ghamdi, K.M.; El-Shafie, F.I.; Al-Otaibi, K.F.; Hayat, F.; Salahuddin, N. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. Molecules 2022, 27, 2419. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2013). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799-805. [Link]
-
Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Pharma Validation. [Link]
-
Sreenivas, N., et al. (2012). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology, 5(1), 115-121. [Link]
-
Reddy, G. S., et al. (2021). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Asian Journal of Chemistry, 33(10), 2341-2348. [Link]
-
BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
Reddy, B. P., et al. (2018). Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method. International Journal of Science and Research (IJSR), 7(3), 361-366. [Link]
-
Patel, D. J., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Sankar, P.R., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 481-486. [Link]
-
Mangla, B., et al. (2022). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2(1), 75-83. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799–805. [Link]
-
Vander Heyden, Y., et al. (2022). Robustness Tests. LCGC International, 30(4), 2-8. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Acanthus Research. (n.d.). Gefitinib 3-Chloro-4-fluoroaniline Genotoxic Impurity Certified Reference Standard (as HCl). Acanthus Research. [Link]
-
Manipal Academy of Higher Education. (2018). Validation of HPLC method for quantitative determination of gefitinib in polymeric nanoformulation. Manipal Research Portal. [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Pharmaffiliates. [Link]
-
Reddy, C. G., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link]
-
Quality Control Chemicals Inc. (n.d.). Gefitinib Impurity 35. Quality Control Chemicals Inc. [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Pharmaffiliates. [Link]
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 11. ijsr.net [ijsr.net]
- 12. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 13. rjptonline.org [rjptonline.org]
- 14. asianpubs.org [asianpubs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
